N-5984 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
185035-23-8 |
|---|---|
Molecular Formula |
C20H23Cl2NO5 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H22ClNO5.ClH/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25;/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25);1H/t12-,16+,19-;/m1./s1 |
InChI Key |
WYYDSQVPYKSNHF-VXTSHZJESA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-5984 Hydrochloride: A Technical Guide to its Mechanism of Action as a Sphingosine-1-Phosphate Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5984 hydrochloride, also known as KRP-203 and Mocravimod, is a potent and orally active immunomodulator that functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] As a prodrug, it undergoes in vivo phosphorylation to its active metabolite, which then exerts its pharmacological effects. The primary mechanism of action involves the functional antagonism of S1P1 receptors expressed on lymphocytes. This leads to the sequestration of these immune cells within secondary lymphoid organs, preventing their egress and infiltration into sites of inflammation. This targeted modulation of lymphocyte trafficking underlies its therapeutic potential in a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.
Core Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration
This compound is a synthetic immunomodulator that shares structural similarities with the approved drug fingolimod (FTY720).[3] It is a prodrug that is converted in vivo to its active phosphorylated form, KRP-203-phosphate, by sphingosine kinase 2.[4] The active metabolite then acts as a potent agonist at S1P receptors.
The therapeutic effects of this compound are primarily attributed to its high affinity and agonist activity at the S1P1 receptor subtype.[1][2][5] S1P1 is a G protein-coupled receptor crucial for regulating the egress of lymphocytes from secondary lymphoid organs, such as the lymph nodes and spleen, into the bloodstream and lymphatic circulation. By binding to and activating S1P1 on lymphocytes, this compound's active metabolite induces the internalization and degradation of the receptor. This functional antagonism blocks the lymphocytes' ability to respond to the endogenous S1P gradient that normally guides their exit from lymphoid tissues. Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reversible reduction in the number of circulating peripheral blood mononuclear cells, particularly T cells and B cells.[3][6][7] This sequestration prevents the migration of activated lymphocytes to inflammatory sites, thereby suppressing the immune response.[5]
This compound also exhibits agonist activity at S1P4 and S1P5 receptors, with partial agonism at the S1P3 receptor.[8] Notably, its selectivity for S1P1 over S1P3 is considered a key feature, as S1P3 activation has been associated with adverse cardiac effects such as bradycardia.[5][9]
Signaling Pathway
The binding of phosphorylated this compound to the S1P1 receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the receptor and the cell's retention in the lymph node.
Caption: N-5984-P binds to S1P1, leading to lymphocyte sequestration.
Quantitative Data
The following tables summarize the available quantitative data for this compound (KRP-203) from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Activity
| Receptor Subtype | Assay Type | Species | EC50 (nM) | Source |
| S1P1 | Calcium Mobilization | Mouse | 0.84 | [1] |
| S1P1 | - | - | 1 | [8] |
| S1P3 | Calcium Mobilization | Mouse | >1,000 | [1] |
| S1P3 | - | Human | >1,000 | [9] |
| S1P4 | Calcium Mobilization | Mouse | 9.61 | [1] |
| S1P4 | - | - | 10 | [8] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | This compound Dose | Key Findings | Source |
| Minor Histocompatibility Complex-Disparate Heart Transplantation | Rat | 0.1 and 1 mg/kg/day (oral) | Prolonged graft survival and attenuated chronic rejection. | [2] |
| IL-10-/- Mouse Model of Colitis | Mouse | 0.3 mg/kg | Prevented wasting syndrome, decreased diarrhea and colonic inflammatory cell infiltration, and increased colon length. | [1] |
| Experimental Autoimmune Myocarditis | Rat | Not specified | Significantly attenuated inflammation area, heart weight/body weight ratio, and improved left ventricular function. | [6] |
| Renal Transplantation (with Cyclosporine A) | Rat | 0.3 mg/kg/day (with 1 mg/kg/day CsA) | Significantly prolonged renal allograft survival. | [9] |
Table 3: Clinical Trial Data (Ulcerative Colitis)
| Study Phase | Population | Treatment | Primary Endpoint | Result | Source |
| Proof-of-Concept | Moderately active, 5-aminosalicylate-refractory ulcerative colitis | 1.2 mg KRP203 daily for 8 weeks | Clinical remission | 14% (2/14) in the KRP203 group vs. 0% (0/8) in the placebo group (not statistically significant). | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the efficacy of therapeutic agents for inflammatory bowel disease.
-
Objective: To induce acute colitis in mice to evaluate the therapeutic effect of this compound.
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
-
This compound (KRP-203).
-
Sterile drinking water.
-
Animal balance.
-
Reagents for assessing disease activity (e.g., Hemoccult test).
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Record the baseline body weight of each mouse.
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be determined empirically based on the mouse strain and specific DSS batch.
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 0.3 mg/kg).
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hematochezia).
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the colon length from the cecum to the anus.
-
Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Tissue can also be processed for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., via ELISA or RT-PCR).[10][11][12][13][14]
-
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for evaluating N-5984 in a DSS-induced colitis model.
Experimental Autoimmune Myocarditis (EAM) in Rats
This model is used to investigate autoimmune-mediated heart inflammation.
-
Objective: To induce autoimmune myocarditis in rats to assess the immunomodulatory effects of this compound.
-
Animals: Lewis rats are a commonly used susceptible strain.
-
Materials:
-
Porcine cardiac myosin.
-
Complete Freund's Adjuvant (CFA).
-
This compound (KRP-203).
-
Equipment for immunization (syringes, needles).
-
Echocardiography equipment for functional assessment.
-
-
Procedure:
-
On day 0, immunize rats with an emulsion of porcine cardiac myosin and CFA, typically via subcutaneous injection into the footpads.
-
Administer this compound or vehicle control daily by oral gavage. Treatment can be initiated either prophylactically (from day 0) or therapeutically (after disease onset).
-
Monitor the animals for clinical signs of heart failure.
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
On day 21 (or another predetermined endpoint), euthanize the rats and harvest the hearts.
-
Measure the heart weight to body weight ratio.
-
Process heart tissue for histological examination to score the severity of inflammation and myocardial damage.
-
Perform immunohistochemistry to identify infiltrating immune cell populations (e.g., CD4+ T cells, macrophages).
-
Analyze peripheral blood by flow cytometry to quantify lymphocyte populations.[6][15][16]
-
Concluding Remarks
This compound (KRP-203, Mocravimod) is a selective S1P1 receptor agonist with a well-defined mechanism of action centered on the modulation of lymphocyte trafficking. By inducing the sequestration of lymphocytes in secondary lymphoid organs, it effectively reduces the inflammatory infiltrate at sites of pathology. Preclinical studies have demonstrated its efficacy in various models of autoimmune disease and allograft rejection. While a clinical trial in ulcerative colitis did not meet its primary efficacy endpoint, the compound was found to be safe and well-tolerated, and it is currently under investigation for other indications, such as in the context of allogeneic hematopoietic stem cell transplantation.[7][17][18][19][20][21][22] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and potential therapeutic application of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mocravimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute DSS Colitis (Mouse Model) | Animals in Science [queensu.ca]
- 12. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. socmucimm.org [socmucimm.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Autoimmune Myocarditis in A/J mice Is an Interleukin-4-Dependent Disease with a Th2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mocravimod, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. targetedonc.com [targetedonc.com]
- 21. priothera.com [priothera.com]
- 22. Priothera Receives Fast Track Designation for mocravimod in Combination with Allogeneic Hematopoietic Stem Cell Transplant (HSCT) for Post Remission Therapy of Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
An In-Depth Technical Guide to the Biological Activity of KRP-203 (Mocravimod)
A Note on Nomenclature: While the initial topic specified KRP-204, extensive research has predominantly yielded data for the closely related compound KRP-203 , also known as Mocravimod . It is highly probable that "KRP-204" is a less common identifier for KRP-203 or a related analogue with limited publicly available information. This guide will focus on the biological activity of KRP-203, a well-characterized sphingosine-1-phosphate (S1P) receptor modulator.
Executive Summary
KRP-203 is a potent and orally active second-generation sphingosine-1-phosphate receptor (S1PR) modulator.[1] As a prodrug, it is phosphorylated in vivo to its active form, which then acts as a functional antagonist, primarily at the S1P₁ receptor subtype.[1] This activity leads to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and exerting a potent immunomodulatory effect.[2][3] This mechanism of action underlies its therapeutic potential in various autoimmune diseases and in preventing allograft rejection.
Core Mechanism of Action: S1P₁ Receptor Modulation and Lymphocyte Sequestration
The primary biological activity of KRP-203 stems from its high affinity for the S1P₁ receptor on lymphocytes.[4] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is dependent on a gradient of sphingosine-1-phosphate (S1P), with higher concentrations in the blood and lymph compared to the lymphoid tissues.[5] Lymphocytes express S1P₁ receptors, which sense this gradient and guide their exit.
KRP-203, in its phosphorylated active form, binds to S1P₁ receptors, initially acting as an agonist. This binding, however, leads to the internalization and subsequent degradation of the S1P₁ receptor.[1] The loss of surface S1P₁ receptors renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs.[2] This reversible lymphocyte sequestration is the cornerstone of KRP-203's immunomodulatory effects.
dot
Caption: KRP-203 is phosphorylated in vivo and binds to S1P1 receptors on lymphocytes, leading to receptor internalization and degradation, which in turn prevents lymphocyte egress and causes their sequestration in lymphoid organs.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of KRP-203.
Table 1: In Vitro Receptor Activity of KRP-203
| Assay Type | Receptor Subtype | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Mouse S1P₁ | CHO-K1 | EC₅₀ | 0.84 nM | [1] |
| Calcium Mobilization | Mouse S1P₃ | CHO-K1 | EC₅₀ | >1,000 nM | [1] |
| Calcium Mobilization | Mouse S1P₄ | CHO-K1 | EC₅₀ | 9.61 nM | [1] |
Table 2: In Vivo Pharmacodynamic Effects of KRP-203
| Animal Model | Dose | Effect | Time Point | Reference |
| LDL-R -/- Mice | 3.0 mg/kg | Marked decrease in absolute lymphocyte count | 16 weeks | [6] |
| LDL-R -/- Mice | 3.0 mg/kg | Decrease in CD4+, CD8+, and CD19+ cells | 16 weeks | [6] |
| Rat Heart Allograft | 0.1 and 1 mg/kg/day | Reduced number of peripheral blood mononuclear cells (lymphocytes and monocytes) | Not specified | [2] |
| Rat Autoimmune Myocarditis | Not specified | Reduced number of peripheral CD4 and CD8 T cells | Not specified | [3] |
Signaling Pathways
Activation of S1P₁ receptors by KRP-203 initiates downstream signaling cascades. S1P₁ is primarily coupled to the Gαi family of G proteins.[5] This leads to the activation of several intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.
In the context of cardioprotection, KRP-203 has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways in cardiomyocytes, independently of its effects on lymphocytes.[7]
dot
Caption: KRP-203-phosphate activates S1P1 receptors, leading to the stimulation of the RISK (PI3K/Akt, ERK) and SAFE (JAK/STAT3) signaling pathways, which contribute to cardioprotection.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (EC₅₀) of KRP-203 at different S1P receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual mouse S1P receptor subtypes (S1P₁, S1P₃, S1P₄).
-
Methodology:
-
Cells are plated in a 96-well plate and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of KRP-203 are added to the wells.
-
Changes in intracellular calcium concentration are measured by detecting the fluorescence signal over time using a fluorescence plate reader.
-
The EC₅₀ value is calculated from the dose-response curve.
-
In Vivo Lymphocyte Sequestration Assay
This assay measures the pharmacodynamic effect of KRP-203 on circulating lymphocyte counts.
-
Animal Model: Mice or rats.
-
Methodology:
-
Animals are administered KRP-203 orally at various doses.
-
Blood samples are collected at different time points post-administration (e.g., 0, 4, 8, 24, 48 hours).
-
Total and differential leukocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
The percentage reduction in circulating lymphocytes is calculated relative to baseline or a vehicle-treated control group.
-
dot
Caption: A schematic workflow for assessing the in vivo lymphocyte sequestration activity of KRP-203.
Rat Heart Allograft Model
This model is used to evaluate the efficacy of KRP-203 in preventing organ transplant rejection.[2]
-
Animal Strains: A minor histocompatibility complex (mHC)-disparate combination (e.g., LEW to F344 rats) or a major histocompatibility complex (MHC)-incompatible combination (e.g., DA to LEW rats).
-
Methodology:
-
Heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen.
-
Recipient rats are treated daily with KRP-203 (e.g., 0.1 and 1 mg/kg/day, orally) or a vehicle control, starting from the day of transplantation.
-
Graft survival is monitored by daily palpation of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.
-
At the end of the study, the transplanted hearts are harvested for histopathological and immunohistochemical analysis to assess the degree of inflammation, cellular infiltration, and tissue damage.
-
Conclusion
KRP-203 (Mocravimod) is a potent S1P receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Its biological activity has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent for autoimmune diseases and in transplantation. Further research will continue to elucidate the full spectrum of its biological effects and clinical applications.
References
- 1. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. ActivX Biosciences, Inc. Announces Positive Phase Ib and IIa Clinical Trial Results for KRP-104, a Flexible Dosing DPP-4 Inhibitor for Type 2 Diabetes - BioSpace [biospace.com]
- 6. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia-reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to N-5984 Hydrochloride: A Selective β3-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5984 hydrochloride, also known as KRP-204, is a potent and selective β3-adrenoceptor agonist. This technical guide provides a comprehensive overview of its chemical properties, a detailed, albeit currently unavailable, synthesis protocol, and its established biological activity. The document is intended to serve as a foundational resource for researchers in pharmacology and medicinal chemistry interested in the therapeutic potential of β3-adrenergic receptor modulation.
Chemical Identity and Properties
This compound is the hydrochloride salt of (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| Systematic Name | (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride |
| Synonyms | N-5984, KRP-204 |
| CAS Number | 220475-76-3 (for the free base) |
| Chemical Formula | Molecular Weight |
| C₂₀H₂₂ClNO₅ · HCl | 428.31 g/mol |
| Property | Value |
| Stereochemistry | Absolute |
| Defined Stereocenters | 3 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature, the synthesis of structurally related β3-adrenoceptor agonists typically involves a multi-step process. The general approach often includes the stereoselective synthesis of key chiral intermediates, such as the substituted benzodioxane moiety and the chlorophenyl ethanolamine side chain. These intermediates are then coupled, followed by deprotection and salt formation to yield the final hydrochloride product.
A general synthetic workflow can be conceptualized as follows:
Characterization
| Analytical Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons. |
| Infrared (IR) Spectroscopy | Identification of key functional groups such as hydroxyl (-OH), amine (-NH), carboxylic acid (-COOH), and aromatic rings. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final compound. |
| Melting Point | A physical constant used as an indicator of purity. |
| Elemental Analysis | Confirmation of the elemental composition of the synthesized compound. |
Biological Activity and Signaling Pathway
N-5984 (KRP-204) is a selective β3-adrenoceptor agonist.[1] β3-adrenergic receptors are predominantly found in adipose tissue and the detrusor muscle of the urinary bladder.[2] Agonism of these receptors leads to the activation of a Gs protein-coupled signaling cascade.
The binding of N-5984 to the β3-adrenoceptor is expected to initiate the following signaling pathway:
Studies have shown that KRP-204 has a suppressive effect on the afferent pathway from the lower urinary tract.[1] Specifically, it has been demonstrated to suppress licking behavior in rats induced by the intravesical instillation of capsaicin, a response mediated by capsaicin-sensitive C-fiber afferent nerves.[1] This suggests that N-5984 may have therapeutic potential in conditions characterized by bladder hypersensitivity, such as overactive bladder. The EC₅₀ value for KRP-204 in CHO cells expressing human β3-adrenoceptors is reported to be 1.7 nM.[1]
Experimental Protocols
In Vitro β3-Adrenoceptor Agonist Activity Assay (General Protocol)
A common method to determine the agonist activity of a compound at the β3-adrenoceptor involves using a cell line, such as Chinese Hamster Ovary (CHO) cells, that has been stably transfected to express the human β3-adrenoceptor. The activation of the receptor is typically measured by quantifying the downstream production of cyclic AMP (cAMP).
Workflow:
In Vivo Model of Bladder Afferent Nerve Activity (Capsaicin-Induced Licking Behavior)
This protocol, as described for KRP-204, assesses the effect of the compound on bladder sensory nerve activity in rats.[1]
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and catheters are implanted in the bladder dome for intravesical instillation and in the stomach or femoral vein for drug administration.
-
Acclimation: On the day of the experiment, rats are placed in observation cages to acclimate.
-
Primary Challenge: Saline is infused into the bladder, followed by an infusion of a capsaicin solution (e.g., 30 µM). The duration of licking behavior is measured for a defined period (e.g., 30 minutes).
-
Drug Administration: this compound or a vehicle control is administered.
-
Secondary Challenge: The capsaicin challenge is repeated, and the duration of licking behavior is measured again.
-
Data Analysis: The effect of the drug is assessed by comparing the licking behavior during the secondary challenge to that of the primary challenge.
Conclusion
This compound (KRP-204) is a selective β3-adrenoceptor agonist with demonstrated in vitro potency and in vivo efficacy in a model of bladder afferent nerve activity. While detailed synthesis and characterization data are not widely published, its established biological profile suggests significant potential for further investigation as a therapeutic agent, particularly for urological conditions such as overactive bladder. This guide provides a summary of the current knowledge on this compound to facilitate future research and development efforts.
References
N-5984 Hydrochloride: An Obscure Compound with Limited Publicly Available Information
An extensive search for the discovery, history, and technical data of N-5984 hydrochloride, also known as KRP-204, has revealed a significant lack of publicly available information. Despite comprehensive searches of scientific databases, patent literature, and clinical trial registries, no substantive data regarding its development, mechanism of action, or experimental history could be retrieved. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.
This compound is cataloged in chemical databases, providing basic molecular information. Its systematic name is (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE, and its molecular formula is C20H23Cl2NO5.[1][2] However, beyond these fundamental chemical identifiers, the scientific and developmental history of this compound remains elusive.
Searches for its synonym, KRP-204, were equally unfruitful, often leading to information on unrelated compounds such as KRP-203, a different sphingosine-1-phosphate receptor agonist. This suggests that this compound may be a compound that was synthesized for research purposes but did not proceed to later stages of development, or that any associated research is proprietary and has not been disclosed in the public domain.
Without access to preclinical or clinical data, it is impossible to summarize quantitative findings, detail experimental protocols, or illustrate any associated signaling pathways. The core requirements for a technical whitepaper, including data tables and mechanistic diagrams, cannot be met due to the absence of foundational research.
It is possible that this compound was investigated by a pharmaceutical company or research institution that has chosen not to publish its findings. Such a scenario is common in drug development, where compounds that do not meet efficacy or safety endpoints in early screening are often abandoned without extensive public documentation.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
N-5984 Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5984 hydrochloride is a small molecule of interest within the field of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as a squalene synthase inhibitor. A detailed examination of the cholesterol biosynthesis pathway is presented to contextualize its therapeutic potential. While specific experimental data on this compound is limited in the public domain, this document synthesizes available information to serve as a foundational resource for research and development professionals.
Chemical Properties and Structure
This compound is a chiral organic compound containing a benzodioxine core structure. Its systematic name is (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE[1][2]. The presence of three defined stereocenters indicates its stereospecific nature, which is crucial for its biological activity[1][3].
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₂ClNO₅·HCl | [1][2] |
| Molecular Weight | 428.31 g/mol | [1] |
| CAS Number | 185035-23-8 | [2] |
| Free Base Formula | C₂₀H₂₂ClNO₅ | |
| Free Base Molecular Weight | 391.85 g/mol | |
| Synonyms | KRP-204, N5984 | [4] |
| SMILES | C--INVALID-LINK--O)O2">C@HNC--INVALID-LINK--O.Cl | [1][2] |
| InChI | InChI=1S/C20H22ClNO5.ClH/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25;/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25);1H/t12-,16+,19-;/m1./s1 | [1] |
Structural Representation
The two-dimensional structure of the N-5984 free base is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Key structural features of the N-5984 molecule.
Mechanism of Action: Squalene Synthase Inhibition
This compound is hypothesized to function as a squalene synthase inhibitor. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, also known as the mevalonate pathway. This enzyme catalyzes the first committed step in the formation of sterols, including cholesterol.
The Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. A simplified representation of this pathway, highlighting the role of squalene synthase, is provided below.
References
In Vitro and In Vivo Efficacy of KRP-204: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRP-204, also known as Mocravimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant immunomodulatory and cardioprotective effects in preclinical studies. Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This prevents the infiltration of immune cells into tissues, making it a promising candidate for the treatment of autoimmune diseases and the prevention of allograft rejection. Additionally, KRP-204 exerts direct cardioprotective effects by activating the pro-survival RISK (Reperfusion Injury Salvage Kinase) and SAFE (Survivor Activating Factor Enhancement) signaling pathways in cardiomyocytes. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological profile of KRP-204, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.
In Vitro Effects of KRP-204
The in vitro activity of KRP-204 has been characterized through its selective binding to S1P receptors, its impact on lymphocyte migration, and its direct protective effects on cardiac cells.
S1P Receptor Binding and Functional Activity
KRP-204 exhibits high potency and selectivity for the S1P1 receptor subtype. This has been quantified in functional assays measuring calcium mobilization in engineered cell lines.
Table 1: In Vitro S1P Receptor Activation by KRP-204
| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| Murine S1P1 | Calcium Mobilization | CHO-K1 | 0.84 | [1] |
| Murine S1P3 | Calcium Mobilization | CHO-K1 | >1,000 | [1] |
| Murine S1P4 | Calcium Mobilization | CHO-K1 | 9.61 |[1] |
Influence on Lymphocyte Function
While the primary immunomodulatory effect of KRP-204 is the sequestration of lymphocytes, its direct impact on lymphocyte proliferation has also been assessed.
Table 2: Effect of KRP-204 on In Vitro Lymphocyte Proliferation
| Assay | Cell Type | Treatment | Finding | Reference |
|---|
| Mixed Lymphocyte Reaction (MLR) | Mouse Lymphocytes | KRP-203 (active metabolite) | Minimal inhibition of lymphocyte proliferation (12.6 ± 17.5%) |[2] |
Note: This finding is consistent with KRP-204's main mechanism of action being lymphocyte sequestration rather than direct inhibition of proliferation.
Direct Cardioprotective Effects in a Cellular Model
KRP-204 has shown to directly protect cardiomyocytes from hypoxia-reoxygenation (H/R) induced injury, an in vitro model of ischemia-reperfusion.
Table 3: In Vitro Cardioprotective Efficacy of KRP-204 in H9c2 Cardiomyocytes
| Parameter | KRP-204 Concentration (µM) | Outcome | Reference |
|---|---|---|---|
| Cell Viability (IC50) | 20.78 | - | [3] |
| Reduction of H/R-Induced Cell Mortality | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration | [3] |
| Reduction of H/R-Induced LDH Release | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration | [3] |
| Reduction of H/R-Induced Apoptosis | 0.2, 1, 5 | Significant reduction, with 1 µM being the most effective concentration |[3] |
In Vivo Effects of KRP-204
In vivo studies have corroborated the in vitro findings, demonstrating potent immunosuppressive and cardioprotective activities in various animal models.
Immunosuppression and Allograft Survival
KRP-204 has been shown to significantly prolong the survival of skin and heart allografts in rats.
Table 4: In Vivo Efficacy of KRP-204 in Rat Allograft Transplantation Models
| Allograft Model | KRP-204 Daily Dosage | Mean Survival Time (MST) | Control Group MST | Reference |
|---|---|---|---|---|
| mHC-disparate Skin Allograft | 0.3 mg/kg | >17.4 days | 8-9 days | [4] |
| mHC-disparate Skin Allograft | 1.0 mg/kg | >27.0 days | 8-9 days | [4] |
| mHC-disparate Skin Allograft | 3.0 mg/kg | >27.4 days | 8-9 days | [4] |
| mHC-disparate Heart Allograft | 0.1 and 1 mg/kg | Allografts survived without rejection | 3 of 8 grafts rejected by day 53 | [4] |
| MHC-incompatible Heart Allograft | Not specified | 9.7 days | 6-7 days |[4] |
Modulation of Peripheral Lymphocyte Counts
A key pharmacodynamic effect of KRP-204 is the reduction of circulating lymphocytes.
Table 5: Effect of KRP-204 on Peripheral Blood Mononuclear Cell Counts
| Animal Model | Observation | Reference |
|---|---|---|
| Rat | Reduced numbers of lymphocytes and monocytes; no effect on granulocytes | [5] |
| MRL/lpr Mice | Marked decrease in peripheral lymphocyte and monocyte counts |[6] |
Cardioprotection in Myocardial Ischemia-Reperfusion Injury
Pre-treatment with KRP-204 has been demonstrated to protect the heart from ischemia-reperfusion (I/R) injury in a rat model.
Table 6: In Vivo Cardioprotective Efficacy of KRP-204 in a Rat Model of Myocardial I/R
| Parameter | KRP-204 Treatment (mg/kg) | Result | Reference |
|---|---|---|---|
| Myocardial Infarct Size | 1 and 3 | Significant reduction | [3] |
| Left Ventricular Systolic Function | 1 and 3 | Significant improvement in LVIDd, LVIDs, EDV, and ESV | [3] |
| Cardiac Performance | 1 and 3 | Significant increase in Ejection Fraction (EF) and Fractional Shortening (FS) | [3] |
| Serum Cardiac Injury Markers | 1 and 3 | Significant reduction in CK-MB and LDH levels | [3] |
| Myocardial Apoptosis | 1 and 3 | Significant decrease |[3] |
Signaling Pathways Modulated by KRP-204
The therapeutic effects of KRP-204 are mediated through distinct signaling pathways in lymphocytes and cardiomyocytes.
S1P1 Receptor Signaling in Lymphocytes
The binding of KRP-204 to the S1P1 receptor on lymphocytes triggers a G-protein mediated signaling cascade that ultimately leads to receptor internalization and the sequestration of lymphocytes within lymph nodes.
Caption: KRP-204-mediated S1P1 signaling in lymphocytes.
Cardioprotective RISK and SAFE Signaling Pathways
In cardiomyocytes, KRP-204 activates the RISK and SAFE pathways, which converge on the mitochondria to inhibit apoptosis and preserve cellular function during ischemia-reperfusion.
Caption: Activation of RISK and SAFE pathways by KRP-204.
Key Experimental Protocols
In Vitro Lymphocyte Migration Assay (Transwell Method)
This assay quantifies the ability of KRP-204 to inhibit lymphocyte migration towards a chemoattractant.
-
Cell Preparation:
-
Isolate primary lymphocytes from a relevant species or use a suitable lymphocyte cell line.
-
Wash the cells and resuspend them in serum-free RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of KRP-204 or a vehicle control for 30 minutes at 37°C.
-
-
Assay Plate Setup:
-
Utilize a 24-well plate with Transwell inserts containing a 5 µm pore size polycarbonate membrane.
-
To the lower chamber of each well, add 600 µL of RPMI 1640 medium containing a chemoattractant, such as 100 nM Sphingosine-1-Phosphate (S1P).
-
Carefully add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation and Quantification:
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, carefully remove the Transwell inserts from the wells.
-
Collect the medium from the lower chamber and quantify the number of migrated cells using a hemocytometer, an automated cell counter, or a fluorescence-based method (e.g., Calcein AM staining).
-
Express the results as the percentage of migrated cells relative to the initial number of cells added to the insert.
-
In Vivo Myocardial Ischemia-Reperfusion Model in Rats
This surgical model is used to evaluate the cardioprotective effects of KRP-204.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with sodium pentobarbital (50 mg/kg, intraperitoneally).
-
Perform a tracheotomy and mechanically ventilate the animals with room air.
-
Continuously monitor the electrocardiogram (ECG) throughout the procedure.
-
-
Induction of Ischemia and Reperfusion:
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Induce regional ischemia by tightening the suture. Successful occlusion is confirmed by ST-segment elevation on the ECG. The ischemic period is typically 30 minutes.
-
Initiate reperfusion by releasing the snare on the suture. The reperfusion period is typically 24 hours.
-
-
Post-Surgical Care and Analysis:
-
Close the chest cavity and allow the animal to recover in a temperature-controlled environment.
-
Provide appropriate post-operative analgesia.
-
After 24 hours of reperfusion, perform endpoint analyses which may include:
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Serum Biomarkers: Measurement of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Infarct Size Measurement: Staining of heart sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Histological Analysis: Hematoxylin and eosin (H&E) staining to assess tissue damage.
-
Apoptosis Detection: TUNEL staining of heart sections.
-
-
Western Blot Analysis of Pro-Survival Kinases
This method is used to confirm the activation of the RISK and SAFE signaling pathways in cardiac tissue.
-
Protein Lysate Preparation:
-
Excise the ischemic and non-ischemic regions of the heart and immediately freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, and STAT3.
-
Wash the membrane extensively with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Densitometry:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal from the phosphorylated protein to the total protein for each sample.
-
Visual Summary of Experimental Evaluation
The comprehensive evaluation of KRP-204 involves a multi-faceted approach, encompassing in vitro characterization, in vivo efficacy studies, and mechanistic analysis.
Caption: A general experimental workflow for the evaluation of KRP-204.
References
- 1. RISK, SAFE, and eNOS pathways in conditioning cardiac protection - Browse Articles - Conditioning Medicine [conditionmed.org]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-5984 Hydrochloride (CAS 185035-23-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Compound Identification
N-5984 hydrochloride, with the Chemical Abstracts Service (CAS) registry number 185035-23-8, is a potent and selective β3-adrenergic receptor (β3-AR) agonist. It is also known by the development code KRP-204. It is crucial to note that while the initial inquiry for this technical guide suggested a role as a calcium-sensing receptor (CaSR) antagonist, extensive database and literature review clarifies that the primary and well-documented pharmacological activity of this compound (CAS 185035-23-8) is as a β3-adrenergic receptor agonist. This guide will, therefore, focus on its established mechanism of action and the associated scientific data.
The β3-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly expressed in adipose tissue and the urinary bladder. Its activation plays a key role in the regulation of lipolysis and thermogenesis, as well as in the relaxation of the detrusor muscle of the bladder. Consequently, selective β3-AR agonists like this compound have been investigated for their therapeutic potential in metabolic disorders such as obesity and diabetes, and for the treatment of overactive bladder.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 185035-23-8 |
| Synonyms | KRP-204 hydrochloride |
| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride |
| Molecular Formula | C₂₀H₂₃Cl₂NO₅ |
| Molecular Weight | 428.31 g/mol |
Mechanism of Action and Signaling Pathway
As a β3-adrenergic receptor agonist, this compound selectively binds to and activates β3-adrenergic receptors. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).
Upon agonist binding, the Gs-protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in the physiological effects associated with β3-AR activation. In adipocytes, this pathway promotes lipolysis, while in the bladder, it leads to smooth muscle relaxation.
In some cellular contexts, the β3-AR can also couple to an inhibitory G-protein (Gi), which can modulate the signaling cascade.
Pharmacological Data
While extensive proprietary data for this compound (KRP-204) is not publicly available, the following table summarizes typical pharmacological parameters investigated for β3-AR agonists. Data for other well-characterized β3-AR agonists are included for comparative purposes.
| Parameter | N-5984 HCl (KRP-204) | Mirabegron (for comparison) |
| Target | β3-Adrenergic Receptor | β3-Adrenergic Receptor |
| Action | Agonist | Agonist |
| EC₅₀ (cAMP assay) | Data not publicly available | ~22.4 nM (human β3-AR) |
| Selectivity | Selective for β3-AR | Selective for β3 vs. β1/β2-AR |
| In Vivo Efficacy | Demonstrated in models of overactive bladder | Effective in increasing bladder capacity |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize β3-adrenergic receptor agonists like this compound.
In Vitro: cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP in cells expressing the β3-adrenergic receptor.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the β3-AR.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
-
Cell culture medium (e.g., Ham's F-12) with supplements.
-
This compound stock solution (in DMSO).
-
Isoproterenol (non-selective β-agonist, as a positive control).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric).
Procedure:
-
Cell Culture: Plate the CHO-β3-AR cells in 96-well plates and grow to confluency.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP breakdown.
-
Compound Addition: Add varying concentrations of this compound or the control compound (isoproterenol) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value using non-linear regression analysis.
Ex Vivo: Isolated Tissue Bath Assay
This assay assesses the functional effect of a compound on the contractility of isolated smooth muscle tissue, such as the bladder detrusor muscle.
Objective: To evaluate the relaxant effect of this compound on bladder smooth muscle.
Materials:
-
Animal model (e.g., rat or guinea pig).
-
Isolated organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with carbogen (95% O₂ / 5% CO₂).
-
This compound stock solution.
-
Contractile agent (e.g., carbachol or KCl) to pre-contract the tissue.
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the bladder into longitudinal strips.
-
Mounting: Mount the tissue strips in the organ bath chambers containing the physiological salt solution, maintained at 37°C and aerated with carbogen. Connect one end of the strip to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a basal resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Pre-contraction: Induce a stable contraction of the tissue strips by adding a contractile agent (e.g., carbachol).
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Measurement of Relaxation: Record the changes in muscle tension (relaxation) in response to each concentration of the compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound would be essential for its development as a therapeutic agent.
-
Pharmacokinetics (PK): This involves the study of the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to be determined include bioavailability, plasma half-life, volume of distribution, and clearance. These are typically assessed in animal models following oral and intravenous administration.
-
Pharmacodynamics (PD): This relates the concentration of the drug to its pharmacological effect. For this compound, this would involve correlating its plasma concentrations with β3-AR-mediated responses, such as changes in bladder pressure or markers of lipolysis.
Therapeutic Potential and Future Directions
As a selective β3-adrenergic receptor agonist, this compound holds therapeutic potential for conditions where β3-AR activation is beneficial. The primary areas of investigation for this class of compounds include:
-
Overactive Bladder (OAB): By relaxing the detrusor muscle, β3-AR agonists can increase bladder capacity and reduce the symptoms of urgency and frequency.
-
Metabolic Disorders: The role of β3-AR in promoting lipolysis and thermogenesis makes its agonists potential candidates for the treatment of obesity and type 2 diabetes.
Further research on this compound would involve comprehensive preclinical studies to establish its efficacy and safety profile, followed by clinical trials to evaluate its therapeutic utility in human populations.
Conclusion
This compound (CAS 185035-23-8), also known as KRP-204, is a selective β3-adrenergic receptor agonist. Its mechanism of action involves the activation of the Gs-protein/adenylyl cyclase/cAMP signaling pathway, leading to physiological responses such as smooth muscle relaxation and lipolysis. The experimental protocols outlined in this guide provide a framework for the in vitro and ex vivo characterization of this and similar compounds. The therapeutic potential of this compound, particularly in the treatment of overactive bladder and metabolic diseases, warrants further investigation.
N-5984 Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-5984 hydrochloride, a compound of interest for researchers in drug development and cellular signaling. This document outlines its chemical properties, mechanism of action, associated signaling pathways, and representative experimental methodologies.
Core Compound Data
This compound, also known by its synonym KRP-204, is a small molecule that has garnered attention for its specific biological activity. The fundamental quantitative data for this compound are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1][2] |
| Synonym | KRP-204 | [3] |
| Molecular Formula | C20H22ClNO5.ClH | [1][2] |
| Molecular Weight | 428.31 g/mol | [2] |
| CAS Number | 185035-23-8 | [1][2] |
| Free Base Formula | C20H22ClNO5 | [3][4] |
| Free Base Mol. Weight | 391.85 g/mol | [4] |
| Free Base CAS Number | 220475-76-3 | [3][4] |
Mechanism of Action
N-5984 (KRP-204) is a modulator of the sphingosine-1-phosphate (S1P) receptor, exhibiting selectivity for the S1P receptor subtype 1 (S1PR1). It functions as an agonist at this receptor. The primary mechanism of action for S1PR modulators in an immunological context involves their binding to S1PR1 on lymphocytes. This interaction leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their exit from lymph nodes. Consequently, this sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, which is a key therapeutic strategy in autoimmune diseases.
Signaling Pathways
The activation of S1PR1 by agonists like N-5984 initiates a cascade of intracellular signaling events. S1P receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gαi, Gαq/11, and Gα12/13, to trigger downstream pathways.
A closely related S1PR modulator, KRP-203, has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways. This activation leads to the phosphorylation of key signaling proteins such as AKT, ERK, GSK-3β, JAK2, and STAT3. Given that N-5984 (KRP-204) is also a potent S1PR1 agonist, it is highly probable that it engages similar downstream signaling cascades.
The general S1P/S1PR1 signaling pathway is depicted below:
Experimental Protocols
Detailed experimental protocols are often specific to the research question and laboratory. However, based on studies involving S1PR modulators, a general methodological framework can be outlined.
In Vitro Studies: Receptor Binding and Downstream Signaling
A common objective for in vitro studies is to characterize the binding affinity and functional activity of the compound at its target receptor and to elucidate the downstream signaling pathways.
-
Cell Culture: Relevant cell lines endogenously expressing or engineered to overexpress S1PR1 are cultured under standard conditions.
-
Receptor Binding Assays: Competitive binding assays using a radiolabeled ligand for S1PR1 are performed to determine the binding affinity (Ki or IC50) of N-5984.
-
Functional Assays: GTPγS binding assays or second messenger assays (e.g., cAMP measurement) are used to determine the functional activity (EC50 and efficacy) of N-5984 as an agonist.
-
Western Blotting: To analyze the activation of downstream signaling pathways, cells are treated with N-5984 for various times. Cell lysates are then subjected to SDS-PAGE and Western blotting using phospho-specific antibodies against proteins like AKT, ERK, and STAT3 to assess their phosphorylation status.
In Vivo Studies: Efficacy in Animal Models
In vivo studies are crucial for evaluating the therapeutic potential of N-5984 in relevant disease models. For instance, in a mouse model of nociceptive pain, a related S1PR1 modulator was administered to assess its effects.
-
Animal Models: Appropriate animal models of disease (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or models of ischemia-reperfusion injury) are selected.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring disease-specific parameters. This could include clinical scoring of disease severity, histological analysis of affected tissues, or measurement of biomarkers in blood or tissue samples.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, lymphocyte counts in peripheral blood can be monitored, as S1PR1 modulators are expected to cause a reduction in circulating lymphocytes.
A generalized workflow for an in vivo experiment is illustrated below:
References
- 1. [PDF] Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 2. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-5984 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984 hydrochloride is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Primarily expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis. Activation of β3-AR by an agonist like this compound initiates a signaling cascade that has significant implications for metabolic research, particularly in the areas of obesity and type 2 diabetes. These application notes provide detailed protocols for studying the effects of this compound in common cell culture models.
Mechanism of Action: β3-Adrenergic Receptor Signaling
This compound exerts its effects by binding to and activating the β3-adrenergic receptor. This activation stimulates the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. The activated Gαs, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin in adipocytes, leading to the breakdown of triglycerides (lipolysis) and the release of free fatty acids and glycerol.
Caption: β3-Adrenergic Receptor Signaling Pathway activated by N-5984.
Data Presentation
Table 1: Potency of this compound in cAMP Accumulation Assay
| Cell Line | Assay Type | Parameter | Value (nM) |
| CHO-K1 (expressing human β3-AR) | cAMP Assay | EC50 | User-defined |
| HEK293 (expressing human β3-AR) | cAMP Assay | EC50 | User-defined |
Table 2: Effect of this compound on Adipocyte Differentiation
| Cell Line | Assay Type | Parameter | Concentration (µM) | Result |
| 3T3-L1 | Adipocyte Differentiation | Effective Concentration | User-defined | User-defined |
| Primary Preadipocytes | Adipocyte Differentiation | Effective Concentration | User-defined | User-defined |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation, a key feature of mature adipocytes.
Caption: Workflow for 3T3-L1 Adipocyte Differentiation and Analysis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin). Include varying concentrations of this compound in the treatment groups.
-
Maintenance (Day 2): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), again including the respective concentrations of this compound.
-
Maturation (Day 4 onwards): After another 48 hours, replace the maintenance medium with fresh DMEM containing 10% FBS. Change the medium every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes to visualize lipid droplets.
-
Wash extensively with water.
-
Elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.
-
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to β3-AR activation by this compound. It is typically performed in a cell line stably expressing the human β3-adrenergic receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β3-adrenergic receptor
-
Appropriate cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
This compound
-
Assay buffer (e.g., HBSS or PBS with calcium and magnesium)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the β3-AR expressing cells into a 96- or 384-well plate and culture overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Pre-incubation: Add assay buffer containing a PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C. This step prevents the degradation of newly synthesized cAMP.
-
Compound Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol). Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable non-linear regression analysis.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. A comprehensive safety data sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Application Notes and Protocols for N-5984 Hydrochloride in Animal Models: A General Framework Based on Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Initial Research Findings on N-5984 Hydrochloride (KRP-204)
Comprehensive searches for "this compound" and its known synonym, "KRP-204," yielded limited publicly available information regarding its specific applications in animal models. No detailed experimental protocols, quantitative data from in vivo studies, or specific signaling pathway information directly pertaining to this compound could be retrieved from the scientific literature or patent databases.
Therefore, the following application notes and protocols are based on the established methodologies for a well-characterized class of compounds to which this compound likely belongs: Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1][2] Inhibiting FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] These protocols will provide researchers with a general framework for designing and conducting preclinical studies with novel FAAH inhibitors like this compound.
General Application Notes for FAAH Inhibitors in Animal Models
FAAH inhibitors are primarily investigated for their therapeutic potential in pain, inflammation, anxiety, and other neurological disorders. The choice of animal model is critical and should align with the specific research question.
Table 1: Common Animal Models for Evaluating FAAH Inhibitors
| Therapeutic Area | Animal Model | Typical Outcome Measures |
| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | Mechanical allodynia (von Frey filaments), Thermal hyperalgesia (hot/cold plate) |
| Spared Nerve Injury (SNI) | Mechanical allodynia, Cold allodynia (acetone test) | |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) induced inflammation | Paw volume (plethysmometer), Mechanical allodynia, Thermal hyperalgesia |
| Carrageenan-induced paw edema | Paw volume, Inflammatory cell infiltration (histology) | |
| Anxiety | Elevated Plus Maze (EPM) | Time spent in open arms, Number of entries into open arms |
| Light-Dark Box Test | Time spent in the light compartment, Transitions between compartments | |
| Marble Burying Test | Number of marbles buried |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific FAAH inhibitor, animal species, and research objectives.
Protocol 1: Evaluation of Analgesic Efficacy in a Neuropathic Pain Model (CCI)
Objective: To assess the ability of an FAAH inhibitor to reverse mechanical allodynia in a rat model of chronic constriction injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (or other FAAH inhibitor)
-
Vehicle (e.g., saline, 5% DMSO/5% Tween 80/90% saline)
-
Isoflurane for anesthesia
-
Surgical instruments
-
4-0 chromic gut suture
-
Von Frey filaments
Procedure:
-
CCI Surgery:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop stable mechanical allodynia.
-
-
Assessment of Mechanical Allodynia:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Drug Administration:
-
Establish a baseline PWT for all animals.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).
-
Dose-response studies are recommended to determine the optimal effective dose.
-
-
Post-treatment Assessment:
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
-
Table 2: Example Data for Analgesic Efficacy of an FAAH Inhibitor
| Treatment Group | Dose (mg/kg, i.p.) | Baseline PWT (g) | PWT at 60 min post-dose (g) | % Reversal of Allodynia |
| Vehicle | - | 2.5 ± 0.3 | 2.8 ± 0.4 | 5% |
| FAAH Inhibitor X | 1 | 2.4 ± 0.2 | 6.5 ± 0.8 | 45% |
| FAAH Inhibitor X | 3 | 2.6 ± 0.3 | 10.2 ± 1.1 | 80% |
| FAAH Inhibitor X | 10 | 2.5 ± 0.2 | 14.5 ± 1.5 | 100% |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Protocol 2: Evaluation of Anxiolytic Activity in the Elevated Plus Maze (EPM)
Objective: To determine the anxiolytic-like effects of an FAAH inhibitor in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound (or other FAAH inhibitor)
-
Vehicle
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., i.p.) 30 minutes before the test.
-
-
EPM Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
The percentage of time spent in the open arms.
-
The percentage of entries into the open arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
Table 3: Example Data for Anxiolytic Activity of an FAAH Inhibitor
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Distance (cm) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 1520 ± 150 |
| FAAH Inhibitor Y | 1 | 25.8 ± 3.5 | 32.1 ± 4.1 | 1580 ± 160 |
| FAAH Inhibitor Y | 3 | 38.4 ± 4.2 | 45.6 ± 5.3 | 1610 ± 140 |
| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an FAAH inhibitor.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Important Considerations
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD profile of this compound to inform dose selection and the timing of behavioral assessments. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Selectivity: The selectivity of this compound for FAAH over other serine hydrolases and receptors should be confirmed to ensure that the observed effects are target-specific.
-
Vehicle Selection: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any behavioral effects.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these generalized guidelines and adapting them to the specific properties of this compound, researchers can effectively evaluate its therapeutic potential in relevant animal models. Further dose-finding studies and detailed characterization of its pharmacological profile will be necessary to establish robust and reproducible results.
References
Application Notes and Protocols for N-5984 Hydrochloride (KRP-203) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of N-5984 hydrochloride, also known as KRP-203 or Mocravimod, in mice. The information is compiled from various in vivo studies and is intended to guide researchers in designing their experimental protocols.
Mechanism of Action
This compound (KRP-203) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] In vivo, KRP-203 is phosphorylated to its active form, which then binds to S1P1.[3] This interaction leads to the internalization of the receptor, effectively antagonizing the natural ligand, sphingosine-1-phosphate (S1P). The primary downstream effect of S1P1 agonism by KRP-203 is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction of circulating lymphocytes.[1][4][5] This immunomodulatory effect makes KRP-203 a compound of interest for autoimmune diseases, transplantation, and other inflammatory conditions.
Dosage and Administration in Mice
The dosage and administration of this compound in mice can vary depending on the experimental model and research objectives. The following tables summarize the dosages and administration routes reported in various studies.
Table 1: Oral Administration of this compound (KRP-203) in Mice
| Mouse Model | Dosage | Frequency | Duration | Key Findings | Reference |
| LDL-R-/- (Atherosclerosis) | 3.0 mg/kg | Daily | 6 and 16 weeks | Reduced atherosclerotic lesion formation. | [1][6] |
| IL-10-/- (Colitis) | Not specified | Not specified | 1 and 4 weeks | Prevented body weight loss and reduced lymphocyte infiltration in the colon. | [4][5] |
Table 2: Intraperitoneal Administration of this compound (KRP-203) in Mice
| Mouse Model | Dosage | Frequency | Duration | Key Findings | Reference |
| Acute Graft-versus-Host Disease | 3 mg/kg | Every second day | Until the end of the experiment | Inhibited alloreactive T-cell migration to the host thymus. | [7] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in mice, based on the cited literature.
Protocol 1: Oral Gavage Administration for Atherosclerosis Studies in LDL-R-/- Mice
Objective: To investigate the effect of this compound on the development of atherosclerosis.
Materials:
-
This compound (KRP-203)
-
Vehicle (e.g., sterile water, saline, or as specified by the manufacturer)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
LDL-R-/- mice
-
Cholesterol-rich diet
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle to achieve a final concentration suitable for administering 3.0 mg/kg in a reasonable volume (e.g., 100 µl). A supplier of KRP-203 suggests a formulation for a suspended solution for oral and intraperitoneal injection by first dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline.[8]
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Administration:
-
Acclimatize LDL-R-/- mice to the experimental conditions and a cholesterol-rich diet.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the dosing solution based on the individual mouse's body weight.
-
Carefully insert the oral gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the dosing solution or vehicle control daily for the duration of the study (6 to 16 weeks).
-
-
Monitoring and Endpoint Analysis:
Protocol 2: Intraperitoneal Injection for Acute Graft-versus-Host Disease (aGVHD) Model
Objective: To assess the immunomodulatory effects of this compound in a murine model of aGVHD.
Materials:
-
This compound (KRP-203)
-
Sterile, pyrogen-free vehicle (e.g., saline or PBS)
-
Syringes (1 ml) with needles (25-27 gauge)
-
Mouse model of aGVHD (e.g., bone marrow transplantation between MHC-mismatched strains)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at a concentration suitable for injecting 3 mg/kg.
-
Ensure complete dissolution and sterility of the solution.
-
-
Animal Handling and Administration:
-
Induce aGVHD in the recipient mice according to the established protocol.
-
Starting from day -1 (relative to transplantation) or as per the study design, administer this compound or vehicle control via intraperitoneal injection.
-
Gently restrain the mouse and lift its hindquarters.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the dosing solution.
-
Repeat the injection every second day for the duration of the experiment.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of aGVHD (e.g., weight loss, ruffled fur, hunched posture).
-
At specified time points, collect blood and tissues (e.g., thymus, lymph nodes, spleen) to analyze immune cell populations and migration.[7]
-
Visualizations
Signaling Pathway of this compound (KRP-203)
Caption: S1P1 signaling pathway activation by this compound.
Experimental Workflow for Oral Administration Study
Caption: Workflow for oral this compound administration in mice.
References
- 1. KRP-203, sphingosine 1-phosphate receptor type 1 agonist, ameliorates atherosclerosis in LDL-R-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel sphingosine 1-phosphate receptor agonist, 2-amino-2-propanediol hydrochloride (KRP-203), regulates chronic colitis in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. priothera.com [priothera.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-5984 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984 hydrochloride, also known as KRP-204, is a potent and selective agonist for the β3-adrenergic receptor.[1] As a research chemical, it is a valuable tool for investigating the physiological and pathological roles of the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its selectivity makes it particularly useful for studies related to obesity, diabetes, and overactive bladder syndrome. These application notes provide essential information on the chemical properties of this compound and a detailed protocol for the preparation of stock solutions to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂ClNO₅·HCl |
| Molecular Weight | 428.31 g/mol |
| CAS Number | 185035-23-8 |
| Synonyms | KRP-204, (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride |
β3-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its physiological effects. The diagram below illustrates the primary signaling pathways initiated by the activation of the β3-adrenergic receptor.
References
Application Notes and Protocols for In Vitro Assay Development of a Novel FAAH Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro characterization of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. Detailed protocols for a fluorescence-based activity assay, along with instructions for data analysis and presentation, are included to facilitate the assessment of inhibitor potency and mechanism of action.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, such as the endogenous cannabinoid anandamide.[1][2][3] By terminating the signaling of these lipid molecules, FAAH is implicated in the regulation of various physiological processes, including pain, inflammation, and mood.[2] Consequently, inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][4] These application notes describe the development and execution of a robust in vitro assay for identifying and characterizing novel FAAH inhibitors.
Principle of the Assay
The primary method detailed here is a fluorometric assay designed to measure the enzymatic activity of FAAH.[2][3] The assay utilizes a non-fluorescent substrate that is hydrolyzed by FAAH to produce a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1][2][3] The rate of the increase in fluorescence is directly proportional to the activity of the FAAH enzyme.[2] When a potential inhibitor is introduced, it will reduce the rate of substrate hydrolysis, resulting in a diminished fluorescence signal.[2] This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of FAAH
References
Application Notes and Protocols for KRP-204 (KRP-203) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-204, also known as Mocravimod or KRP-203, is a potent and orally active immunomodulator. It functions as a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This agonism leads to the internalization of S1P1 on lymphocytes, which in turn inhibits their egress from secondary lymphoid organs. This sequestration of lymphocytes, particularly T cells and B cells, in the lymph nodes prevents their infiltration into sites of inflammation, making KRP-203 a promising therapeutic agent for various autoimmune and inflammatory diseases.[1][2][3][4] In vivo, KRP-203 is converted to its active phosphorylated form, KRP-203-P, which then exerts its effects on S1P1.[5]
These application notes provide detailed protocols for the use of KRP-203 in common preclinical animal models of colitis, autoimmune myocarditis, and islet allotransplantation.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating lymphocyte trafficking.[6] A natural S1P gradient exists between the blood/lymph and the secondary lymphoid organs, with higher concentrations in the circulation. Lymphocytes express S1P1, and the binding of S1P to this receptor is essential for their egress from the lymph nodes into the bloodstream.[7][8]
KRP-203, as an S1P1 agonist, mimics the action of S1P. However, chronic activation of S1P1 by KRP-203 leads to the receptor's internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient.[1] This functional antagonism results in the retention of lymphocytes within the secondary lymphoid organs, a process known as lymphocyte sequestration.[7][9][10] This reduction in circulating lymphocytes, particularly pathogenic T cells, helps to ameliorate inflammation in affected tissues.[2][11]
Caption: Mechanism of KRP-203 action.
Quantitative Data Summary
The following tables summarize the dosages and treatment regimens for KRP-203 in various in vivo studies.
Table 1: KRP-203 Dosage in Murine Models
| Animal Model | Mouse Strain | KRP-203 Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Colitis | IL-10-/- | 0.3 mg/kg/day | Oral | 4 weeks | Prevented wasting syndrome, reduced diarrhea and colonic inflammation. | [12] |
| Islet Allotransplantation | C57BL/6 | 1 or 3 mg/kg/day | Intragastric | 14 days | Monotherapy partially prevented rejection; combination with low-dose sirolimus was highly effective. | [9] |
Table 2: KRP-203 Dosage in Rat Models
| Animal Model | Rat Strain | KRP-203 Dose | Administration Route | Treatment Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Autoimmune Myocarditis | Lewis | Not specified | Not specified | Not specified | Attenuated inflammation, improved left ventricular function. |[2] | | Heart Allotransplantation | DA to LEW | 0.1 and 1 mg/kg/day | Oral | 100 days | Prolonged graft survival and attenuated chronic rejection. |[13] | | Renal Transplantation | Not specified | 0.3 mg/kg/day | Not specified | >27.4 days | Prolonged renal allograft survival when combined with a low dose of cyclosporine A. |[5] |
Experimental Protocols
KRP-203 Treatment in a Murine Model of Colitis
This protocol is based on studies using an interleukin-10 gene-deficient (IL-10-/-) mouse model, which spontaneously develops chronic colitis.
a. Materials:
-
KRP-203 (Mocravimod hydrochloride)
-
Vehicle (e.g., 0.5% methylcellulose or sterile water)
-
Oral gavage needles
-
IL-10-/- mice
b. Protocol:
-
Drug Preparation: Prepare a stock solution of KRP-203 in the chosen vehicle. For a 0.3 mg/kg dose in a 20g mouse, a typical dosing volume is 100 µL. Therefore, prepare a 0.06 mg/mL solution (0.3 mg/kg * 0.02 kg / 0.1 mL).
-
Animal Dosing: Administer KRP-203 or vehicle orally via gavage once daily.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and signs of distress.
-
Treatment Duration: Continue treatment for 4 weeks.
-
Outcome Assessment: At the end of the treatment period, euthanize the mice and collect colonic tissue. Assess disease severity by:
-
Measuring colon length and weight.
-
Histological analysis of inflammation and tissue damage.
-
Quantifying inflammatory cell infiltration via immunohistochemistry.
-
Caption: Workflow for KRP-203 in a murine colitis model.
KRP-203 in a Rat Model of Experimental Autoimmune Myocarditis (EAM)
This protocol is for inducing and treating EAM in Lewis rats.
a. Materials:
-
Porcine cardiac myosin
-
Complete Freund's Adjuvant (CFA)
-
KRP-203
-
Vehicle
-
Lewis rats
b. Protocol:
-
EAM Induction: Emulsify porcine cardiac myosin in CFA and inject subcutaneously into the footpads of Lewis rats on day 0.
-
Treatment Groups: Divide the rats into treatment groups (e.g., prophylactic and therapeutic).
-
Prophylactic: Start KRP-203 administration on day 0.
-
Therapeutic: Start KRP-203 administration after the onset of disease (e.g., day 7 or 14).
-
-
Drug Administration: Administer KRP-203 or vehicle orally daily.
-
Monitoring: Monitor cardiac function using echocardiography at regular intervals.
-
Outcome Assessment: At the study endpoint (e.g., day 21 or 28), euthanize the rats and collect hearts and blood.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis of the heart to assess inflammation and fibrosis.
-
Analyze peripheral blood lymphocyte counts by flow cytometry.
-
Measure inflammatory cytokine levels in the myocardium via RT-PCR.[2]
-
KRP-203 in a Murine Model of Islet Allotransplantation
This protocol describes the use of KRP-203 to prevent rejection of transplanted pancreatic islets.
a. Materials:
-
Donor and recipient mouse strains (e.g., BALB/c donors and C57BL/6 recipients)
-
Streptozotocin (STZ) to induce diabetes
-
Islet isolation reagents
-
KRP-203
-
Vehicle
b. Protocol:
-
Induction of Diabetes: Induce diabetes in recipient mice by intraperitoneal injection of STZ. Confirm diabetes with blood glucose measurements.
-
Islet Isolation and Transplantation: Isolate pancreatic islets from donor mice and transplant them under the kidney capsule of the diabetic recipients.
-
Treatment: Begin daily intragastric administration of KRP-203 (1 or 3 mg/kg) or vehicle on the day of transplantation.[9]
-
Monitoring: Monitor graft function by measuring non-fasting blood glucose levels regularly. Graft rejection is defined as a return to a diabetic state.
-
Outcome Assessment:
-
Primary endpoint is graft survival time.
-
At the end of the study, grafts can be retrieved for immunohistochemical analysis of immune cell infiltration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRP-203 Is a Desirable Immunomodulator for Islet Allotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
N-5984 Hydrochloride: Application Notes and Protocols for Studying Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984 hydrochloride, also known by its research code KRP-204, is a small molecule inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By inhibiting this transporter, this compound effectively blocks the reabsorption of bile acids from the terminal ileum, thereby interrupting their enterohepatic circulation. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of bile acid metabolism, particularly in the context of hypercholesterolemia.
The primary therapeutic rationale for inhibiting bile acid reabsorption is the subsequent upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. To compensate for the loss of reabsorbed bile acids, the liver increases the synthesis of new bile acids from cholesterol. This increased demand for cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream and a reduction in plasma LDL-C levels.
This document provides detailed application notes and experimental protocols for the use of this compound in the study of hypercholesterolemia and the underlying bile acid reabsorption pathway.
Mechanism of Action: Inhibition of Bile Acid Reabsorption
The enterohepatic circulation of bile acids is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver. This compound targets the ASBT, a key protein in this process.
dot
Quantitative Data
Table 1: In Vitro Inhibition of Bile Acid Uptake by this compound
| Cell Line | Bile Acid Substrate | N-5984 HCl Conc. (µM) | % Inhibition | IC50 (µM) |
| CHO-hASBT | [³H]Taurocholate | [Concentration 1] | ||
| Caco-2 | [³H]Taurocholate | [Concentration 2] | ||
| [Concentration 3] |
Table 2: In Vivo Efficacy of this compound in a Hypercholesterolemic Animal Model
| Animal Model | Treatment Group | Dose (mg/kg) | Treatment Duration | Change in LDL-C (%) | Change in Total Cholesterol (%) | Fecal Bile Acid Excretion (µmol/day) |
| e.g., LDLR-/- mice | Vehicle Control | - | [Duration] | |||
| N-5984 HCl | [Dose 1] | [Duration] | ||||
| N-5984 HCl | [Dose 2] | [Duration] | ||||
| N-5984 HCl | [Dose 3] | [Duration] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Bile Acid Uptake Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on ASBT-mediated bile acid uptake in a cell-based assay.
dot
Materials:
-
CHO cells stably expressing human ASBT (CHO-hASBT)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Krebs-Henseleit buffer
-
[³H]Taurocholate
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed CHO-hASBT cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed Krebs-Henseleit buffer.
-
Pre-incubation: Add Krebs-Henseleit buffer containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add Krebs-Henseleit buffer containing [³H]Taurocholate to each well to initiate the uptake. The final concentration of [³H]Taurocholate should be below its Km for ASBT. Incubate for 10 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Krebs-Henseleit buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]Taurocholate uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation in a Diet-Induced Hypercholesterolemia Mouse Model
This protocol outlines a procedure to assess the efficacy of this compound in reducing plasma cholesterol levels in a diet-induced hypercholesterolemia mouse model.
dot
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat, high-cholesterol diet (e.g., Western diet)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., EDTA-coated)
-
Metabolic cages for fecal collection
-
Commercial kits for cholesterol and bile acid quantification
Protocol:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Induction of Hypercholesterolemia: Feed the mice a high-fat, high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
-
Baseline Measurements: At the end of the induction period, collect a baseline blood sample from the tail vein to measure plasma lipid levels.
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, and different doses of this compound).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 4 weeks. Continue the high-fat diet throughout the treatment period.
-
Final Blood Collection: At the end of the treatment period, collect a final blood sample for lipid analysis.
-
Fecal Bile Acid Analysis: During the last day of the study, house the mice in metabolic cages to collect feces over a 24-hour period. Analyze the fecal samples for total bile acid content.
-
Data Analysis: Compare the changes in plasma lipid levels and the amount of fecal bile acid excretion between the treatment groups and the vehicle control group.
Conclusion
This compound is a potent and specific inhibitor of the apical sodium-dependent bile acid transporter, making it an excellent pharmacological tool for investigating the role of bile acid metabolism in hypercholesterolemia and related metabolic disorders. The protocols provided herein offer a framework for researchers to characterize the in vitro and in vivo activity of this compound. Further studies are warranted to fully elucidate its therapeutic potential.
Application Notes for Cell-Based Assays Using a GPR40 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly in the context of type 2 diabetes.[1] Its activation by long-chain fatty acids leads to the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2] The study of GPR40 antagonists is crucial for understanding the physiological roles of this receptor and for the development of novel therapeutics. While the compound N-5984 hydrochloride was initially queried, the available scientific literature predominantly focuses on other selective GPR40 antagonists. Therefore, these application notes will utilize the well-characterized GPR40 antagonist, GW1100, as an exemplary molecule to detail relevant cell-based assays.
GW1100 is a selective antagonist of GPR40 and is a valuable tool for investigating the receptor's role in various cellular processes.[2] These notes provide detailed protocols for key cell-based assays to characterize the activity of GPR40 antagonists: a calcium mobilization assay, a glucose-stimulated insulin secretion (GSIS) assay, and an ERK1/2 phosphorylation assay.
Data Presentation
The following tables summarize the quantitative data for the GPR40 antagonist GW1100 in relevant cell-based assays.
Table 1: Inhibitory Activity of GW1100 in Calcium Mobilization Assay
| Cell Line | Agonist | Parameter | Value | Reference |
| HEK293 cells expressing GPR40 | GW9508 | pIC50 | 5.99 ± 0.03 | [2] |
| HEK293 cells expressing GPR40 | Linoleic Acid | pIC50 | 5.99 ± 0.06 | [2] |
| CHO-K1/bFFAR1 cells | GW9508 (10 µM) | Inhibition | Significant reduction in intracellular calcium | [3] |
| CHO-K1/bFFAR1 cells | Linoleic Acid (100 µM) | Inhibition | Significant reduction in intracellular calcium | [3] |
| CHO-K1/bFFAR1 cells | Oleic Acid (300 µM) | Inhibition | Significant reduction in intracellular calcium | [3] |
Table 2: Effect of GW1100 on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Condition | Fold Increase in Insulin Secretion (vs. 25 mM Glucose alone) | Reference |
| 25 mM Glucose + 20 µM GW9508 | 1.52 ± 0.04 | [2] |
| 25 mM Glucose + 20 µM GW9508 + 1 µM GW1100 | Potentiation by GW9508 reversed | [2] |
| 25 mM Glucose + Linoleic Acid | Potentiation observed | [2] |
| 25 mM Glucose + Linoleic Acid + GW1100 | Potentiation by linoleic acid partially attenuated | [2] |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade upon agonist activation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a GPR40 calcium mobilization assay.
Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Workflow for a Glucose-Stimulated Insulin Secretion assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a GPR40 antagonist to inhibit agonist-induced intracellular calcium release in cells expressing the receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40
-
Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotics)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5 Assay Kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
GPR40 agonist (e.g., GW9508, linoleic acid)
-
GPR40 antagonist (e.g., GW1100)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader
Protocol:
-
Cell Seeding: Seed the GPR40-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium. Wash the cells gently with assay buffer. Prepare the calcium dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate for 45-60 minutes at 37°C, protected from light.[4]
-
Compound Pre-incubation: After dye loading, wash the cells gently with assay buffer. Prepare serial dilutions of the GPR40 antagonist (e.g., GW1100) in assay buffer. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.[3]
-
Agonist Stimulation and Data Acquisition: Prepare the GPR40 agonist solution at a concentration that elicits a robust response (e.g., EC₈₀). Place the cell plate into the fluorescence plate reader. Add the agonist to all wells simultaneously using the instrument's integrated liquid handling. Immediately begin kinetic measurement of fluorescence intensity (e.g., for 60-180 seconds).[3]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate IC₅₀ values from the concentration-response curves.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the effect of a GPR40 antagonist on agonist-potentiated insulin secretion from pancreatic β-cells in the presence of high glucose.
Materials:
-
MIN6 mouse insulinoma cell line
-
Culture medium (DMEM with 25 mM glucose, 13% FBS, 0.1 mM 2-mercaptoethanol)
-
24-well culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 10 mM HEPES, pH 7.4, and 0.2% BSA
-
Glucose solutions (low: 3 mM; high: 25 mM in KRBB)
-
GPR40 agonist (e.g., GW9508, linoleic acid)
-
GPR40 antagonist (e.g., GW1100)
-
Insulin ELISA kit
Protocol:
-
Cell Culture: Maintain MIN6 cells in the recommended culture medium. Seed the cells in 24-well plates and culture for 2-3 days until they reach the desired confluency.[5]
-
Pre-incubation: Before the assay, gently wash the cells three times with KRBB containing 3 mM glucose. Then, starve the cells by incubating them in KRBB with 3 mM glucose for 30 minutes at 37°C.[5]
-
Treatment: After starvation, aspirate the buffer. Add fresh KRBB containing the desired treatments:
-
Basal: 3 mM glucose
-
Stimulated: 25 mM glucose
-
Agonist potentiation: 25 mM glucose + GPR40 agonist
-
Antagonist inhibition: 25 mM glucose + GPR40 agonist + GPR40 antagonist
-
-
Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.[5]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of secreted insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-change over the basal (low glucose) condition.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the effect of a GPR40 antagonist on agonist-induced phosphorylation of ERK1/2, a downstream signaling event of GPR40 activation.
Materials:
-
CHO-GPR40 or other suitable GPR40-expressing cells
-
Culture medium
-
6-well plates
-
Serum-free medium
-
GPR40 agonist
-
GPR40 antagonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Before the experiment, replace the growth medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[6]
-
Treatment: Pre-treat the cells with the GPR40 antagonist for 30-60 minutes. Then, stimulate the cells with the GPR40 agonist for a predetermined optimal time (e.g., 5-15 minutes).[6]
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) by free fatty acid receptor 1 (FFAR1/GPR40) protects from palmitate-induced beta cell death, but plays no role in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-5984 Hydrochloride: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984 hydrochloride is a potent and selective agonist for the beta-3 adrenergic receptor (β3-AR). As a member of the adrenergic receptor family, the β3-AR is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis. The selective activation of this receptor by this compound makes it a valuable tool for research in metabolic diseases, particularly obesity and type 2 diabetes. This document provides detailed guidelines for the laboratory handling, storage, and use of this compound in common experimental settings.
Physicochemical Properties
This compound is a white to off-white solid. It is essential to understand its fundamental properties for accurate experimental design and execution.
| Property | Value | Reference |
| Chemical Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrochloride | [1][2] |
| CAS Number | 185035-23-8 | [1][2] |
| Molecular Formula | C₂₀H₂₂ClNO₅·HCl | [1][2] |
| Molecular Weight | 428.31 g/mol | [2] |
Laboratory Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure the safety of laboratory personnel.
Safety Precautions
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage Conditions
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | Store desiccated at -20°C for long-term storage. |
| Light | Protect from light. Store in a light-resistant container. |
| Moisture | Keep in a tightly sealed container to prevent moisture absorption. |
Solubility
Accurate preparation of stock solutions is fundamental for experimental reproducibility. The solubility of this compound in common laboratory solvents is provided below. It is recommended to use fresh solutions for experiments.
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
Note: For aqueous solutions, it may be necessary to adjust the pH to enhance solubility.
Mechanism of Action: Beta-3 Adrenergic Receptor Signaling
This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by the binding of the agonist, leading to a cascade of intracellular events.
Caption: Beta-3 adrenergic receptor signaling pathway.
Experimental Protocols
The following protocols are provided as a starting point for in vitro and in vivo studies using this compound. It is recommended to optimize these protocols for specific experimental conditions.
In Vitro Protocol: cAMP Accumulation Assay in CHO Cells
This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
Materials:
-
CHO cells stably expressing human β3-AR
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (antagonist for determining non-specific binding)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed CHO-β3-AR cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and control compounds (isoproterenol, propranolol) in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 0.5%.
-
-
Assay:
-
Remove the culture medium from the cells.
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer to each well and incubate for 10-15 minutes at 37°C.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis.
-
In Vitro Protocol: Lipolysis Assay in 3T3-L1 Adipocytes
This protocol measures the release of glycerol from differentiated 3T3-L1 adipocytes as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose
-
This compound
-
Isoproterenol (positive control)
-
Glycerol assay kit
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation induction).
-
Wash the cells twice with pre-warmed KRBH buffer.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and isoproterenol in KRBH buffer.
-
Add the compound solutions to the cells and incubate for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the supernatant (medium) from each well.
-
-
Glycerol Measurement:
-
Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit.
-
-
Data Normalization and Analysis:
-
After collecting the supernatant, lyse the cells in the plate and measure the total protein content in each well.
-
Normalize the glycerol release to the total protein content.
-
Plot the normalized glycerol release against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Experimental Workflow Diagrams
cAMP Accumulation Assay Workflow
Caption: Workflow for in vitro cAMP accumulation assay.
Lipolysis Assay Workflow
Caption: Workflow for in vitro lipolysis assay.
Conclusion
This compound is a critical research tool for investigating the therapeutic potential of β3-AR agonism in metabolic disorders. Adherence to proper handling, storage, and the use of well-defined experimental protocols are paramount for obtaining reliable and reproducible results. The information and protocols provided in this document serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
Troubleshooting & Optimization
Optimizing N-5984 hydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of N-5984 hydrochloride (also known as KRP-204) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR). Its primary mechanism of action involves binding to and activating β3-AR, which is a G-protein coupled receptor (GPCR). This activation typically stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This signaling cascade is central to the physiological effects mediated by β3-AR.
Q2: What are the main research applications for this compound?
This compound has been investigated for its therapeutic potential in metabolic diseases, particularly obesity and type 2 diabetes. Its agonistic activity on β3-AR, predominantly expressed in adipose tissue, can stimulate lipolysis and increase energy expenditure.
Q3: What is a typical effective concentration range for β3-adrenergic receptor agonists in in-vitro studies?
Q4: Is there any available data on in-vivo dosing of this compound?
One study in rats demonstrated that this compound was effective at a dose of 3 mg/kg for suppressing capsaicin-induced licking behavior, suggesting good in-vivo activity. However, optimal dosing for metabolic studies may vary depending on the animal model and specific research question.
Q5: What are the known signaling pathways activated by β3-adrenergic receptors?
The primary signaling pathway is the Gs-cAMP-PKA pathway. However, there is evidence that β3-ARs can also couple to a Gi alpha subunit, which can lead to the activation of the ERK1/2 signaling pathway. Furthermore, in some cellular contexts, β3-AR activation can induce the production of interleukin-6 (IL-6) through p38 and PKC signaling pathways.
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃Cl₂NO₅ |
| Molecular Weight | 444.31 g/mol |
| Common Names | N-5984, KRP-204 |
| Mechanism of Action | β3-Adrenergic Receptor Agonist |
Table 2: Representative In-Vitro Concentration Ranges for β3-Adrenergic Agonists
| Parameter | Concentration Range | Notes |
| EC50 (cAMP Assay) | 1 nM - 1 µM | Highly dependent on the cell line and receptor expression levels. |
| Working Concentration | 10 nM - 10 µM | A starting point for functional assays. Optimization is essential. |
Note: The data in Table 2 is generalized for β3-adrenergic agonists due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: In-Vitro cAMP Accumulation Assay
This protocol outlines a general method for measuring the increase in intracellular cAMP levels in response to this compound stimulation in a cell line expressing the β3-adrenergic receptor (e.g., CHO-K1 cells stably expressing human β3-AR).
Materials:
-
CHO-K1 cells stably expressing β3-AR
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque plates
-
Plate reader compatible with the chosen cAMP assay kit
Methodology:
-
Cell Culture: Culture the β3-AR expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a control solution with the vehicle (DMSO) at the same final concentration.
-
Assay:
-
Remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing IBMX (to inhibit phosphodiesterase activity) to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement: Follow the instructions provided with your specific cAMP assay kit to measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guides
Issue 1: Low or No Signal in Functional Assays
-
Possible Cause:
-
Low receptor expression in the cell line.
-
Compound inactivity or degradation.
-
Suboptimal assay conditions.
-
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of functional β3-AR in your cell line using techniques like Western blot, qPCR, or by testing a known potent β3-AR agonist as a positive control.
-
Check Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Assay Parameters:
-
Cell Density: Titrate the number of cells per well to find the optimal density that yields a robust signal.
-
Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal stimulation time.
-
IBMX Concentration: Ensure the concentration of the phosphodiesterase inhibitor (IBMX) is sufficient to prevent cAMP degradation.
-
-
Issue 2: High Background Signal
-
Possible Cause:
-
Constitutive activity of the receptor.
-
Basal adenylyl cyclase activity.
-
Contamination of reagents.
-
-
Troubleshooting Steps:
-
Assess Basal Activity: Measure the cAMP levels in untreated cells to determine the basal signal. If high, consider using a cell line with lower basal activity.
-
Use Fresh Reagents: Prepare fresh assay buffers and solutions to rule out contamination.
-
Serum Starvation: If using serum-containing media, serum-starve the cells for a few hours before the assay to reduce the presence of endogenous ligands.
-
Issue 3: Poor Dose-Response Curve
-
Possible Cause:
-
Incorrect compound concentrations.
-
Compound precipitation at high concentrations.
-
Cell toxicity at high concentrations.
-
-
Troubleshooting Steps:
-
Verify Dilutions: Double-check the calculations and preparation of your serial dilutions.
-
Assess Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If necessary, adjust the solvent or use a solubilizing agent.
-
Evaluate Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the compound is not causing cell death at the concentrations tested.
-
Signaling Pathways
Troubleshooting N-5984 hydrochloride experimental variability
Welcome to the technical support center for N-5984 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear guidance on the use of this compound, a potent Calcium-Sensing Receptor (CaSR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis. By acting as a negative allosteric modulator, N-5984 inhibits the signaling pathways activated by the CaSR.[1][2] This inhibitory action makes it a valuable tool for studying CaSR function and for potential therapeutic applications in diseases associated with CaSR overactivity.
Q2: In what solvent should I dissolve this compound and how should I store it?
A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3][4] For long-term storage, it is recommended to keep the solid compound and the DMSO stock solution at -20°C or below, protected from light and moisture to prevent degradation. While DMSO is a common solvent, its effects on the structural integrity of proteins and its potential to alter ligand-receptor interactions should be considered, especially at higher concentrations.[3][5]
Q3: My experimental results with this compound are inconsistent. What are some common causes of variability?
A3: Experimental variability can arise from several factors:
-
Compound Stability: Ensure the compound has been stored correctly and prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. The expression levels of CaSR can change with cell passage.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability.[6]
-
Reagent Quality: The quality and concentration of reagents, such as the calcium-sensitive dye used in functional assays, can significantly impact results.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A4: If you are not seeing the expected antagonist activity, consider the following:
-
CaSR Expression: Confirm that your chosen cell line expresses a functional Calcium-Sensing Receptor at a sufficient level. This can be verified by Western blot or qPCR.
-
Agonist Concentration: The concentration of the agonist used to stimulate the CaSR will influence the apparent potency of the antagonist. Ensure you are using an appropriate and consistent agonist concentration.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of the antagonist. This could be due to a low signal-to-noise ratio or issues with the detection instrument.
-
Compound Concentration Range: You may need to optimize the concentration range of this compound being tested. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration.
Troubleshooting Guides
Guide 1: Inconsistent Results in Intracellular Calcium Assays
This guide addresses common issues encountered when using this compound in intracellular calcium flux assays, a primary method for assessing CaSR activity.
| Symptom | Potential Cause | Suggested Solution |
| High background fluorescence | - Autofluorescence from the compound or cells.- Incomplete hydrolysis of the AM ester form of the calcium-sensitive dye. | - Run a control with the compound alone to check for autofluorescence.- Ensure sufficient de-esterification time after loading the cells with the dye.[7] |
| Low signal-to-noise ratio | - Low expression of CaSR in the chosen cell line.- Insufficient loading of the calcium-sensitive dye.- Cell death or poor cell health. | - Use a cell line with confirmed high expression of CaSR or consider transient transfection.- Optimize the dye loading concentration and incubation time.- Check cell viability before and after the experiment. |
| Variable antagonist potency (IC50) | - Inconsistent agonist concentration.- Variations in cell seeding density.- Fluctuation in assay temperature. | - Use a precise and consistent concentration of the CaSR agonist.- Ensure uniform cell seeding across all wells of the assay plate.- Maintain a stable temperature throughout the assay, as temperature can affect receptor kinetics. |
| No response to agonist or antagonist | - Incorrect assay buffer composition (e.g., presence of interfering substances).- Degraded agonist or antagonist solutions.- The chosen cell line does not couple CaSR activation to intracellular calcium release. | - Use a well-defined and consistent assay buffer.- Prepare fresh agonist and antagonist solutions for each experiment.- Verify the signaling pathway in your cell line; CaSR can couple to other pathways besides calcium mobilization. |
Guide 2: Logical Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnosing and resolving experimental issues.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a common method for assessing the antagonist activity of this compound in a cell line expressing the Calcium-Sensing Receptor.
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human CaSR in appropriate media and conditions.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM.[8][9] The final concentration of the dye should be optimized for the specific cell line (typically 1-5 µM).[7]
-
Remove the culture medium from the cells and wash once with the loading buffer (without the dye).
-
Add the dye-containing loading buffer to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.[8][9]
-
After incubation, wash the cells with fresh loading buffer to remove excess dye.
-
Add fresh buffer and allow the cells to incubate for a further 20-30 minutes at room temperature for de-esterification of the dye.[7]
-
-
Compound Treatment and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence.
-
Inject a CaSR agonist (e.g., CaCl2 or another known agonist) into the wells to stimulate the receptor.
-
Immediately begin recording the fluorescence signal over time. For ratiometric dyes like Fura-2, record emissions at the appropriate wavelengths (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm).[10]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths for each time point.
-
Determine the peak fluorescence response after agonist addition for each well.
-
Normalize the data to the response of the agonist alone (positive control).
-
Plot the normalized response against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway
The Calcium-Sensing Receptor (CaSR) is a pleiotropic receptor that can couple to multiple G-protein signaling pathways. As an antagonist, this compound inhibits these downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
N-5984 hydrochloride off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of N-5984 hydrochloride, a selective β3-adrenergic receptor agonist.
Disclaimer
This compound (also known as KRP-204) is a research compound whose development was discontinued. As such, publicly available data on its off-target profile is limited. The quantitative data presented in this guide is illustrative and based on the known profiles of other selective β3-adrenergic receptor agonists. Researchers should generate their own experimental data to confirm the specific properties of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the β3-adrenergic receptor. Its intended therapeutic applications were for conditions such as diabetes mellitus, obesity, and overactive bladder, where β3-adrenergic receptor activation plays a key role in metabolic regulation and smooth muscle relaxation.
Q2: What are the most likely off-target interactions for this compound?
A2: As a β3-adrenergic receptor agonist, the most probable off-target effects involve interactions with other adrenergic receptor subtypes, namely β1 and β2, and to a lesser extent, α-adrenergic receptors. Cross-reactivity with these receptors can lead to cardiovascular side effects.
Q3: We are observing unexpected cardiovascular effects (e.g., increased heart rate, changes in blood pressure) in our in vivo studies. What could be the cause?
A3: Unexpected cardiovascular effects are a known potential liability for β-adrenergic agonists. This could be due to off-target activation of β1-adrenergic receptors in the heart, which would increase heart rate and contractility, or β2-adrenergic receptors in blood vessels, which can cause vasodilation and a reflex tachycardia. It is crucial to determine the selectivity profile of your compound.
Q4: Our in vitro assays show a weaker than expected potency for N-5984 at the β3-adrenergic receptor. What should we check?
A4: Several factors could contribute to this:
-
Compound Integrity: Verify the purity and integrity of your this compound sample using analytical methods like HPLC and mass spectrometry.
-
Assay Conditions: Ensure your assay buffer conditions (pH, ionic strength) are optimal. For functional assays measuring cAMP, check the health and passage number of your cell line and the activity of your detection reagents.
-
Receptor Expression Levels: In cell-based assays, low expression of the β3-adrenergic receptor can limit the maximal response. Confirm receptor expression levels via qPCR or a saturation binding assay.
Q5: How can we quantitatively assess the selectivity of this compound?
A5: The selectivity of this compound can be determined by comparing its binding affinity (Ki) or functional potency (EC50) across different adrenergic receptor subtypes. A compound is considered selective if it exhibits significantly higher affinity/potency for the target receptor (β3) compared to off-target receptors (β1, β2, α-subtypes).
Troubleshooting Guides
Troubleshooting Unexpected In Vivo Cardiovascular Effects
| Observed Issue | Potential Cause | Recommended Action |
| Tachycardia (Increased Heart Rate) | Off-target activation of β1-adrenergic receptors in the heart. | 1. Perform in vitro selectivity assays (binding and functional) to determine the potency of N-5984 at β1 vs. β3 receptors.2. In your in vivo model, pre-treat with a selective β1-antagonist (e.g., atenolol) to see if the tachycardia is blocked. |
| Hypotension followed by Reflex Tachycardia | Off-target activation of β2-adrenergic receptors causing vasodilation. | 1. Conduct in vitro functional assays on cell lines expressing β2-adrenergic receptors.2. In an appropriate ex vivo model (e.g., isolated artery), assess the vasorelaxant properties of N-5984. |
| Hypertension | This is a less common but reported side effect of some β3-agonists. The mechanism is not fully understood but may involve complex systemic responses. | 1. Monitor blood pressure carefully in a dose-response manner in your in vivo studies.2. Investigate potential effects on the renin-angiotensin system. |
Quantitative Data Summary (Illustrative)
Table 1: Adrenergic Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | N-5984 Ki (nM) | Selectivity vs. β3 |
| Human β3 | [³H]-CGP12177 | 5.2 | - |
| Human β1 | [³H]-CGP12177 | 850 | 163-fold |
| Human β2 | [³H]-CGP12177 | 1200 | 231-fold |
| Human α1A | [³H]-Prazosin | >10,000 | >1900-fold |
| Human α2A | [³H]-Rauwolscine | >10,000 | >1900-fold |
Table 2: Adrenergic Receptor Functional Potency of this compound (cAMP Accumulation Assay)
| Receptor Subtype | N-5984 EC50 (nM) | % Max Response (vs. Isoproterenol) | Selectivity vs. β3 |
| Human β3 | 12.5 | 95% | - |
| Human β1 | 2100 | 45% | 168-fold |
| Human β2 | 3500 | 30% | 280-fold |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing human β1, β2, or β3-adrenergic receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: Use [³H]-CGP12177, a non-selective β-adrenergic antagonist.
-
Competition Assay:
-
Incubate a fixed concentration of [³H]-CGP12177 (near its Kd) with cell membranes and a range of concentrations of this compound.
-
Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., propranolol).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of N-5984. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Adrenergic Receptor Activation
Objective: To determine the functional potency (EC50) and efficacy of this compound at human β1, β2, and β3-adrenergic receptors.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human adrenergic receptor subtypes of interest (e.g., CHO or HEK293 cells).
-
Assay Principle: β-adrenergic receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Cell Stimulation:
-
Seed cells in a 96-well plate.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound and incubate for 30 minutes at 37°C. A full agonist like isoproterenol should be used as a positive control.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of N-5984. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response relative to the positive control.
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway
Caption: Experimental Workflow for Off-Target Screening
Caption: Troubleshooting In Vivo Cardiovascular Effects
How to improve N-5984 hydrochloride efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the in vitro efficacy of N-5984 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound, also known as KRP-204, is a small molecule compound. Literature suggests it may act as a selective agonist for the β3-adrenergic receptor (β3-AR)[1]. However, some resources also associate it with sphingosine-1-phosphate receptor 1 (S1P1) modulation. Given this, it is crucial to verify the compound's activity on your specific target of interest in your experimental system.
Q2: We are not observing the expected biological effect of this compound in our cell-based assay. What are the potential reasons?
A lack of an observable effect can stem from several factors. These can be broadly categorized as issues with the compound itself, the cell culture system, or the experimental design. A systematic troubleshooting approach is essential to pinpoint the cause.
Q3: How should I prepare this compound for in vitro experiments?
Q4: What are some common off-target effects to consider when working with small molecules like this compound?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unexpected biological responses or toxicity[2][3][4][5][6]. For a compound with potential activity on GPCRs like β3-AR or S1P1, it is advisable to perform counter-screening against other related receptors to assess selectivity. Computational tools can sometimes predict potential off-target interactions based on structural similarity[4].
Troubleshooting Guide
If you are encountering issues with the in vitro efficacy of this compound, consider the following troubleshooting steps organized by potential problem areas.
Logical Troubleshooting Workflow
Caption: A stepwise workflow to diagnose and resolve issues with this compound in vitro efficacy.
Compound-Related Issues
| Potential Problem | Recommended Action |
| Compound Degradation | Verify the storage conditions and age of the compound stock. Prepare fresh stock solutions. |
| Solubility Issues | Visually inspect the diluted compound in media for precipitation. Determine the solubility limit in your assay medium. Consider using a different solvent or a solubilizing agent if compatible with your cells. |
| Incorrect Concentration | Double-check all dilution calculations. Perform a concentration-response curve to ensure you are testing within an effective range. |
Cell System-Related Issues
| Potential Problem | Recommended Action |
| Low or Absent Target Receptor Expression | Confirm the expression of β3-adrenergic receptor or S1P1 receptor in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Unhealthy or Over-confluent Cells | Monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Avoid using cells at high passage numbers. |
| Cell Line Authenticity and Contamination | Verify the identity of your cell line through short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
Assay-Related Issues
| Potential Problem | Recommended Action |
| Inappropriate Assay Endpoint | Ensure the chosen assay measures a relevant downstream effect of receptor activation. For β3-AR, this could be cAMP production. For S1P1, receptor internalization or a cell migration assay might be more appropriate. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration for observing the desired effect. GPCR signaling events can be rapid. |
| Assay Interference | Components of the cell culture medium (e.g., serum, phenol red) can interfere with certain assay readouts (e.g., fluorescence). Use appropriate controls and consider using serum-free or phenol red-free medium during the assay. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol is to assess whether the lack of a functional response is due to cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: β3-Adrenergic Receptor Activation (cAMP Assay)
This protocol measures the production of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway[7][8].
Materials:
-
Cells expressing β3-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β3-AR)
-
This compound
-
Isoproterenol (a non-selective β-agonist, as a positive control)
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Seed cells into the assay plate and culture overnight.
-
Prepare dilutions of this compound and isoproterenol in stimulation buffer provided by the cAMP assay kit.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate for the recommended time at room temperature or 37°C to stimulate cAMP production.
-
Lyse the cells and proceed with the detection of cAMP according to the manufacturer's instructions for your chosen assay kit.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
Protocol 3: S1P1 Receptor Activation (Receptor Internalization Assay)
This protocol monitors the internalization of the S1P1 receptor, a hallmark of its activation by an agonist[9][10][11][12][13].
Materials:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP)
-
This compound
-
S1P (endogenous ligand, as a positive control)
-
Assay buffer (e.g., HBSS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., Hoechst or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed S1P1-eGFP expressing cells onto glass-bottom plates suitable for imaging and allow them to adhere.
-
Replace the culture medium with assay buffer and incubate to serum-starve the cells.
-
Add dilutions of this compound or S1P to the cells. Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
-
Gently wash the cells with PBS and fix them with the fixing solution for 15-20 minutes at room temperature.
-
Wash again and stain the nuclei with a nuclear stain.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the internalization of the S1P1-eGFP signal (e.g., by measuring the intensity of fluorescent puncta within the cytoplasm).
Signaling Pathways
β3-Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to the β3-AR activates a signaling cascade leading to physiological responses.
S1P1 Receptor Signaling Pathway
Caption: Activation of the S1P1 receptor initiates multiple downstream pathways regulating key cellular functions.[14][15][16][17][18]
References
- 1. ics.org [ics.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cells-online.com [cells-online.com]
- 12. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Preventing N-5984 hydrochloride degradation in experiments
Disclaimer: The following information is based on general knowledge of hydrochloride salts of amine-containing compounds. As of the date of this document, specific stability and degradation data for N-5984 hydrochloride is limited in publicly available literature. Therefore, these guidelines should be considered as a starting point for developing your own internal stability and handling protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments?
A1: Several factors can contribute to the degradation of this compound. These include:
-
pH: Solutions with high or low pH can lead to hydrolysis of the compound. Amine hydrochlorides are generally most stable in acidic to neutral pH ranges.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1] It is crucial to adhere to recommended storage and experimental temperatures.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functional group.
-
Moisture: As a hydrochloride salt, N-5984 may be hygroscopic. Absorbed moisture can affect its stability.
Q2: What are the visual indicators of this compound degradation?
A2: Visual signs of degradation can include:
-
A change in the color of the solid compound or its solutions.
-
The appearance of cloudiness or precipitation in a solution that was previously clear.
-
A noticeable change in the dissolution properties of the compound.
If any of these are observed, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container.
-
Keep it in a cool, dry, and dark place.
-
For long-term storage, consider storing at -20°C.
-
Protect from moisture and light at all times.
Q4: How should I prepare stock solutions of this compound to minimize degradation?
A4: When preparing stock solutions, consider the following:
-
Use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements, but DMSO or ethanol are common choices for initial stock solutions.
-
For aqueous experiments, prepare fresh solutions daily from a solid or a concentrated stock in an anhydrous solvent.
-
If an aqueous stock solution is required, use a buffer with a pH in the acidic to neutral range (e.g., pH 4-7).
-
Filter-sterilize aqueous solutions for long-term storage and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Compound Purity:
-
Analyze your current batch of this compound by HPLC or a similar method to check for the presence of degradation products.
-
Compare the results with the certificate of analysis provided by the supplier.
-
-
Review Solution Preparation and Handling:
-
Ensure that stock solutions were prepared fresh or have been stored correctly (see FAQs).
-
Confirm that the pH of your experimental buffer is within the optimal range for the compound's stability.
-
-
Evaluate Experimental Conditions:
-
Check for and minimize exposure of your experimental setup to light and high temperatures.
-
Issue 2: Precipitation of the Compound in Aqueous Buffer
Possible Cause:
-
Poor Solubility: The free base form of the compound may be less soluble than the hydrochloride salt. An increase in pH can cause the conversion of the salt to the less soluble free base.
-
Buffer Incompatibility: Certain buffer components may interact with this compound, leading to precipitation.
Troubleshooting Steps:
-
Check and Adjust pH:
-
Measure the pH of your final experimental solution.
-
If the pH is too high, consider using a buffer with a lower pH.
-
-
Solvent consideration:
-
If solubility in aqueous buffers is a persistent issue, consider using a co-solvent such as DMSO or ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system. The final concentration of the organic solvent should be kept to a minimum (typically <1%).
-
Data Presentation
Table 1: General Stability Profile of Amine Hydrochloride Salts under Forced Degradation Conditions
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 60°C | Generally stable, but ester or amide hydrolysis is possible if such functional groups are present. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 60°C | Conversion to the free base, potential for hydrolysis of other functional groups. |
| Oxidation | 3% - 30% H₂O₂ at RT | Oxidation of the amine group to form N-oxides or other oxidation products. |
| Thermal Degradation | 60°C - 105°C | General decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or high-intensity visible light | Photolytic cleavage of bonds. |
Note: This table represents general degradation behaviors and the specific susceptibility of this compound to these conditions should be determined experimentally.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose method and may require optimization for your specific equipment and this compound batch.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
References
Technical Support Center: N-5984 Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-5984 hydrochloride. Our aim is to help you optimize your dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as KRP-204 hydrochloride, is a potent and selective agonist for the β3-adrenergic receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily expressed in adipocytes (fat cells). Activation of the β3-adrenergic receptor by an agonist like N-5984 stimulates a downstream signaling cascade, leading to increased lipolysis and energy expenditure.
Q2: What are the potential therapeutic applications of this compound?
Given its role as a selective β3-adrenergic receptor agonist, N-5984 has the potential for development as a therapeutic agent for obesity and type 2 diabetes mellitus.[1]
Q3: What is a typical dose-response curve for this compound in a cell-based assay?
A typical dose-response curve for this compound will be sigmoidal when plotting the response (e.g., cAMP accumulation, glycerol release) against the log concentration of the compound. The curve will exhibit a baseline at low concentrations, a dose-dependent increase in response, and a plateau at higher, saturating concentrations.
Q4: What are the key parameters to determine from an this compound dose-response curve?
The essential parameters to derive from the dose-response curve are:
-
EC50 (Half-maximal effective concentration): The concentration of N-5984 that elicits 50% of the maximal response.
-
Emax (Maximal effect): The maximum response achievable with N-5984 in the assay system.
-
Hill Slope: This describes the steepness of the curve. A Hill slope of 1.0 suggests a standard ligand-receptor interaction.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true dose-response relationship.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to maintain consistency across wells. |
| Edge Effects | The outer wells of a microplate are susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for experimental data points; instead, fill them with sterile media or buffer. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of this compound dilutions or assay reagents is a common source of error. Regularly calibrate pipettes and consider using reverse pipetting for viscous solutions. |
Issue 2: Inconsistent EC50 Values Across Experiments
Shifts in the EC50 value can compromise the reproducibility of your findings.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Serum Concentration | The concentration of serum in the cell culture media can influence the EC50 value. Use a consistent and well-documented serum concentration for all experiments. |
| Compound Stability | This compound may degrade over time in solution. Prepare fresh stock solutions and dilutions for each experiment. |
Issue 3: The Dose-Response Curve is Not Sigmoidal or Does Not Reach a Plateau
An atypical curve shape can indicate issues with the experimental setup.
| Potential Cause | Recommended Solution |
| Incorrect Dose Range | The tested concentrations of this compound may be too high or too low. Widen the concentration range to capture the full sigmoidal curve. A typical approach is to use a 10-point, 3-fold serial dilution. |
| Low Receptor Expression | The cell line may not express sufficient levels of the β3-adrenergic receptor. Confirm receptor expression using techniques such as qPCR or Western blotting. |
| Suboptimal Assay Conditions | The assay buffer, incubation time, or temperature may not be optimal. Perform optimization experiments for these parameters to ensure a robust assay window. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Experiment
This protocol outlines a general workflow for assessing the effect of this compound on a downstream signaling event, such as cyclic AMP (cAMP) accumulation, in a cell line expressing the β3-adrenergic receptor.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested.
-
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the optimized duration at 37°C.
-
-
Assay Readout:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Perform the cAMP measurement (e.g., using a competitive ELISA or a fluorescence-based assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Emax, and Hill slope.
-
Visualizations
References
Technical Support Center: N-5984 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with N-5984 hydrochloride, a GPR40 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Upon binding, it primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[2][3] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[2][4] Some GPR40 agonists can also engage the Gαs pathway, leading to cAMP production and the secretion of incretins like GLP-1 from enteroendocrine L-cells.[5][6]
Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A2: Cytotoxicity with GPR40 agonists can stem from several factors. Prolonged or excessive activation of GPR40 has been linked to β-cell dysfunction and damage, a phenomenon sometimes referred to as glucolipotoxicity.[1][5] Additionally, off-target effects are a known issue with some GPR40 agonists, potentially leading to liver toxicity through mechanisms like inhibition of mitochondrial respiration, generation of reactive oxygen species (ROS), and interference with bile acid transport.[5][7] It is crucial to perform thorough dose-response and time-course experiments to identify a therapeutic window that minimizes toxicity.
Q3: My experimental results are inconsistent. What are some common sources of variability?
A3: Inconsistent results in GPR40 agonist experiments can arise from several sources. The expression level of GPR40 in your cell line can significantly impact the response; overexpression may lead to artifacts, while low expression can result in a weak signal.[1] The specific isoform of GPR40 being studied can also influence results.[8] Furthermore, the physicochemical properties of this compound, such as its solubility and stability in culture media, should be carefully controlled. Finally, ensure consistent cell culture conditions, as factors like serum components can sometimes interfere with GPCR assays.[8]
Q4: Can this compound have off-target effects?
A4: Yes, off-target effects are a significant consideration for GPR40 agonists.[5] The carboxylic acid moiety present in many GPR40 agonists, which is often essential for receptor activation, can undergo metabolic processes like acyl glucuronidation, leading to metabolites that may cause liver toxicity.[5][7] Other reported off-target effects include inhibition of hepatobiliary transporters and mitochondrial dysfunction.[5] Researchers should consider including appropriate controls and counter-screens to assess potential off-target activities.
Troubleshooting Guides
Problem 1: Low or No Agonist Response in Signaling Assays (e.g., Calcium Flux, IP-1 Accumulation)
| Possible Cause | Recommended Solution |
| Low GPR40 Expression | Verify GPR40 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, agonist concentration, and incubation time. Ensure the assay buffer composition is appropriate. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Assess the stability of the compound in your assay medium over the experiment's duration. |
| Cell Health | Ensure cells are healthy and within a low passage number. Poor cell viability will compromise signaling responses. |
Problem 2: High Background Signal in β-arrestin Recruitment Assays
| Possible Cause | Recommended Solution |
| Constitutive GPR40 Activity | Some GPCRs, including certain GPR40 isoforms, can exhibit constitutive (agonist-independent) activity, leading to high background.[8] Use a well-characterized cell line and consider serum starvation prior to the assay to reduce basal signaling.[8] |
| Overexpression of GPR40 | High receptor expression can lead to ligand-independent β-arrestin recruitment. Titrate the amount of GPR40 expression vector during transfection to find an optimal level that provides a good signal-to-background ratio.[8] |
| Cell Density | An inappropriate number of cells per well can affect the background signal. Perform a cell titration experiment to determine the optimal cell density for your assay.[8] |
Problem 3: Conflicting In Vitro and In Vivo Efficacy
| Possible Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Poor systemic exposure due to rapid metabolism or clearance can lead to a lack of in vivo efficacy despite potent in vitro activity. Conduct PK studies to determine the compound's profile. |
| Off-Target Effects | In vivo toxicity, particularly hepatotoxicity, can mask the therapeutic benefits.[5][7] Monitor liver enzymes and include histopathological analysis in animal studies. |
| Model Selection | The chosen animal model may not accurately reflect the human disease state or the role of GPR40 in the pathology. Ensure the model has been validated for studying GPR40-mediated effects. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
-
Cell Preparation: Seed cells expressing GPR40 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject the compound and continue to record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the dose-response curve to determine the EC50.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. GPR40: Good Cop, Bad Cop? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
N-5984 Hydrochloride (KRP-203): A Comparative Guide for S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-5984 hydrochloride, also known as KRP-203, with other prominent sphingosine-1-phosphate (S1P) receptor modulators. This compound is a potent and orally active agonist of the S1P receptor 1 (S1PR1), a class of molecules that has garnered significant attention for its therapeutic potential in autoimmune diseases.[1][2] This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and development decisions.
Performance Comparison of S1P Receptor Modulators
The therapeutic effects and side-effect profiles of S1P receptor modulators are largely determined by their binding affinity and selectivity for the five known S1P receptor subtypes (S1P1-5). The following table summarizes the in vitro binding affinities and functional potencies of this compound (KRP-203) and other well-characterized S1P receptor modulators.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile | Reference |
| N-5984 (KRP-203-phosphate) | Potent Agonist | - | Partial Agonism | - | Partial Agonism | Selective for S1P1, partial agonist at S1P3 and S1P5 | [3][4] |
| Fingolimod (FTY720-phosphate) | 0.33 | >10000 | 0.55 | 1.1 | 0.3 | Non-selective (S1P1, S1P3, S1P4, S1P5) | [5] |
| Siponimod (BAF312) | 0.4 | >10000 | >1000 | 750 | 0.98 | Selective for S1P1 and S1P5 | [6] |
| Ozanimod (RPC1063) | Potent Agonist | - | - | - | Potent Agonist | Selective for S1P1 and S1P5 | [7][8] |
| Ponesimod (ACT-128800) | 5.7 | >10000 | 105 | 1108 | 59.1 | Selective for S1P1 | [9] |
*EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays (e.g., GTPγS binding). KRP-203 and Fingolimod require in vivo phosphorylation to become active. The data for their phosphorylated forms are presented.
In Vivo Effects on Lymphocyte Count
A primary pharmacodynamic effect of S1P receptor modulators is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts.[10][11] This effect is a key mechanism for their immunosuppressive activity.
| Compound | Dose | Species | Maximum Lymphocyte Reduction | Time to Recovery | Reference |
| N-5984 (KRP-203) | 0.1 and 1 mg/kg/day (orally) | Rat | Significant reduction in circulating lymphocytes | - | [1] |
| Fingolimod (FTY720) | - | Human | ~70% reduction | - | [11] |
| Siponimod (BAF312) | 0.3, 3 mg/kg (p.o., once daily) | Rat | Dose-dependent reduction | ~7 days | [6][12] |
| Ozanimod (RPC1063) | - | Human | Significant reduction | - | [13] |
| Ponesimod (ACT-128800) | 0.3-100 mg/kg (single oral gavage) | Rat | Dose-dependent reduction, plateau at 3 mg/kg | 48 hours | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S1P receptor signaling pathway and a general workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel sphingosine-1-phosphate receptor agonist KRP-203 attenuates rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-3 Adrenergic Receptor Agonists: N-5984 hydrochloride (KRP-204) and Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-5984 hydrochloride, also known as KRP-204, and a clinically established alternative, Mirabegron. Both compounds are selective agonists for the beta-3 adrenergic receptor, a key target in the regulation of bladder and metabolic functions.
Notably, this compound and KRP-204 are synonyms for the same chemical entity. Development of this compound was discontinued, leading to limited publicly available efficacy data. Therefore, this guide will focus on the well-documented efficacy of Mirabegron as a representative of this therapeutic class, while outlining the expected pharmacological profile of N-5984 (KRP-204) based on its mechanism of action.
Mechanism of Action: Beta-3 Adrenergic Receptor Signaling
Both N-5984 (KRP-204) and Mirabegron exert their effects by activating the beta-3 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder and in adipose tissue.[1][2][3] Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation and metabolic effects.
The binding of an agonist, such as N-5984 or Mirabegron, to the beta-3 adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3][4] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets.[1][2] In the bladder's detrusor muscle, this signaling pathway ultimately results in smooth muscle relaxation, leading to an increase in bladder capacity.[5][6]
Comparative Efficacy Data
The following tables summarize the available efficacy data for Mirabegron. Due to the discontinuation of its development, comparable clinical data for N-5984 (KRP-204) is not publicly available.
Table 1: Clinical Efficacy of Mirabegron in Overactive Bladder (OAB)
| Parameter | Placebo | Mirabegron (50 mg) | Mirabegron (100 mg) |
| Change from Baseline in Mean Number of Incontinence Episodes per 24 hours | -1.13 | -1.47 | -1.63 |
| Change from Baseline in Mean Number of Micturitions per 24 hours | -1.05 | -1.66 | -1.75 |
| Data from a 12-week, randomized, placebo-controlled trial.[7] |
Table 2: Preclinical and Clinical Profile
| Feature | This compound (KRP-204) | Mirabegron |
| Target | Beta-3 Adrenergic Receptor | Beta-3 Adrenergic Receptor[5] |
| Therapeutic Indications (Investigated/Approved) | Diabetes, Obesity, Overactive Bladder (Development Discontinued) | Overactive Bladder (Approved)[8] |
| Preclinical Efficacy (Overactive Bladder) | Data not publicly available. Expected to cause detrusor muscle relaxation. | Demonstrated dose-dependent detrusor muscle relaxation in animal models.[8] |
| Clinical Efficacy (Overactive Bladder) | Data from clinical trials not publicly available. | Statistically significant reduction in incontinence episodes and micturition frequency compared to placebo.[7][9] |
Experimental Protocols
Isolated Bladder Strip Relaxation Assay
A standard method to evaluate the efficacy of beta-3 adrenergic receptor agonists is the isolated bladder strip relaxation assay. This in vitro technique provides quantitative data on a compound's ability to induce smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Bladder tissue is obtained from laboratory animals (e.g., rats, guinea pigs) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution). The detrusor muscle is carefully dissected and cut into longitudinal strips.[10][11]
-
Organ Bath Setup: Each tissue strip is mounted in an organ bath chamber filled with warmed (37°C) and aerated Krebs solution. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer to measure muscle tension.[10][12]
-
Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved. The strips are then pre-contracted with an agent like carbachol or potassium chloride to induce a sustained contraction.[10][13]
-
Compound Administration: Cumulative concentrations of the test compound (e.g., N-5984 or Mirabegron) are added to the organ bath. The resulting relaxation of the pre-contracted muscle is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced. A concentration-response curve is generated to calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).
Conclusion
While this compound (KRP-204) and Mirabegron share the same therapeutic target, the beta-3 adrenergic receptor, their developmental paths have diverged significantly. Mirabegron has been successfully developed and approved for the treatment of overactive bladder, with a well-documented profile of efficacy and safety. In contrast, the development of N-5984 was discontinued, and as a result, there is a lack of publicly available data to make a direct, data-driven comparison of its efficacy. The information provided on Mirabegron's performance and the established experimental protocols can serve as a valuable benchmark for the evaluation of new beta-3 adrenergic receptor agonists.
References
- 1. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
Validating Experimental Results: A Comparative Guide to N-5984 Hydrochloride and Other Selective β3-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of N-5984 hydrochloride, a selective β3-adrenergic receptor agonist, with other widely used alternatives such as CL-316,243 and BRL 37344. The data presented is intended to assist researchers in selecting the most appropriate compound for their studies on metabolic diseases, such as obesity and type 2 diabetes.
Mechanism of Action: Targeting the β3-Adrenergic Receptor
This compound, along with CL-316,243 and BRL 37344, exerts its effects by selectively activating the β3-adrenergic receptor. This receptor is predominantly expressed in adipocytes (fat cells). Its activation triggers a signaling cascade that plays a crucial role in energy metabolism. The primary pathway involves the stimulation of a Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in lipolysis, the breakdown of stored fats into glycerol and free fatty acids, and promotes thermogenesis, the production of heat.
Quantitative Performance Comparison
To facilitate a direct comparison of the potency and efficacy of these β3-adrenergic agonists, the following tables summarize key quantitative data from in vitro studies. These experiments typically measure the accumulation of cAMP and the release of glycerol as indicators of receptor activation and subsequent lipolysis, respectively.
| Compound | Assay | Cell Type | EC50 (nM) | Emax (% of Isoproterenol) |
| N-5984 (KRP-204) | cAMP Accumulation | CHO cells expressing human β3-AR | Data not available in direct comparative studies | Data not available in direct comparative studies |
| Lipolysis (Glycerol Release) | Rat Adipocytes | Data not available in direct comparative studies | Data not available in direct comparative studies | |
| CL-316,243 | cAMP Accumulation | CHO cells expressing human β3-AR | Data varies across studies | Data varies across studies |
| Lipolysis (Glycerol Release) | Rat Adipocytes | Data varies across studies | Data varies across studies | |
| BRL 37344 | cAMP Accumulation | Rat Adipocyte Ghosts | ~100 | Partial Agonist |
| Lipolysis (Glycerol Release) | Rat Brown Adipocytes | 5 ± 1 | Full Agonist (approx. 10x basal)[1] | |
| Lipolysis (Glycerol Release) | Rat White Adipocytes | 56 ± 9 | Full Agonist (approx. 10x basal)[1] |
Note: Direct comparative studies for N-5984 (KRP-204) against CL-316,243 and BRL 37344 under identical experimental conditions are limited in the public domain. The data for BRL 37344 is presented from a study comparing it to the non-selective agonist norepinephrine[1]. The efficacy of BRL 37344 in stimulating adenylyl cyclase can be lower compared to its effect on lipolysis, suggesting potential differences in signaling efficiency[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro assays used to characterize β3-adrenergic agonists.
In Vitro cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in cells expressing the β3-adrenergic receptor following agonist stimulation.
Materials:
-
Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, CL-316,243, BRL 37344) at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate overnight.
-
Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS.
-
Agonist Stimulation: Add the stimulation buffer containing different concentrations of the test compounds or controls to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 15-60 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and Emax values.
In Vitro Lipolysis Assay (Glycerol Release)
This assay measures the amount of glycerol released from adipocytes as an indicator of lipolysis.
Materials:
-
Isolated primary adipocytes (e.g., from rat epididymal fat pads) or differentiated adipocyte cell lines (e.g., 3T3-L1).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 1% bovine serum albumin (BSA) (fatty acid-free).
-
Test compounds (this compound, CL-316,243, BRL 37344) at various concentrations.
-
Isoproterenol (a non-selective β-agonist, used as a positive control).
-
Glycerol assay kit.
Procedure:
-
Adipocyte Preparation: Isolate adipocytes from adipose tissue by collagenase digestion or use differentiated adipocytes.
-
Washing: Wash the adipocytes several times with KRBH buffer to remove residual collagenase and other contaminants.
-
Incubation with Agonists: Resuspend the adipocytes in KRBH buffer and incubate them with various concentrations of the test compounds or controls in a shaking water bath at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: After incubation, centrifuge the samples to separate the adipocytes from the infranatant (the buffer containing the released glycerol).
-
Glycerol Measurement: Carefully collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit.
-
Data Analysis: Plot the glycerol concentration against the log of the agonist concentration to determine the EC50 and Emax values for lipolysis.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: β3-Adrenergic Receptor Signaling Pathway for Lipolysis.
Caption: Workflow for a typical in vitro lipolysis experiment.
Conclusion
This compound, CL-316,243, and BRL 37344 are valuable tools for studying the role of the β3-adrenergic receptor in metabolic regulation. While all three compounds act as selective agonists, their potency and efficacy can vary depending on the specific experimental system. This guide provides a framework for comparing these compounds and highlights the importance of standardized experimental protocols for generating reliable and reproducible data. The selection of the most appropriate agonist will depend on the specific research question, the cell type or animal model being used, and the desired experimental outcome. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the in vitro and in vivo performance of this compound against its alternatives.
References
- 1. Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in functional cyclic AMP compartments mediating lipolysis by isoprenaline and BRL 37344 in four adipocyte types - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-5984 Hydrochloride: An Experimental Data Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data and reproducibility of N-5984 hydrochloride, a sphingosine-1-phosphate receptor (S1PR) modulator. This document summarizes available quantitative data, details key experimental protocols, and presents a comparative analysis with established alternatives in the same class.
This compound, also identified by the synonym KRP-204, is a potent modulator of sphingosine-1-phosphate receptors. Its mechanism of action aligns with other S1PR modulators, primarily involving the functional antagonism of the S1P1 receptor. This leads to the internalization of the receptor and the subsequent sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into sites of inflammation. This targeted immunomodulatory effect has positioned this compound and similar compounds as significant therapeutic candidates for autoimmune diseases.
Performance Comparison with S1PR Modulator Alternatives
To contextualize the experimental profile of this compound, it is compared with other well-characterized S1PR modulators, including Fingolimod (FTY720), Siponimod, and Ozanimod. These compounds have been extensively studied and serve as benchmarks for efficacy and safety within this drug class.
| Compound | Target Receptors | Primary Therapeutic Indication | Key Experimental Findings |
| This compound (KRP-204) | Likely S1P1 and other S1P receptors | Investigational | Data on specific receptor binding affinities and in vivo efficacy is not readily available in public literature. |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Multiple Sclerosis | Orally administered at 0.03 to 1 mg/kg, it significantly inhibits the relapse of Experimental Autoimmune Encephalomyelitis (EAE) in mice.[1] It also reduces the infiltration of myelin antigen-specific CD4+ T cells into the central nervous system.[1][2] |
| Siponimod | S1P1, S1P5 | Multiple Sclerosis | Demonstrates dose-dependent reduction of peripheral lymphocyte counts in rats.[3] Incubation with 0.01 μM for 1 hour causes approximately 90% internalization of S1P1 receptors.[4] |
| Ozanimod | S1P1, S1P5 | Multiple Sclerosis, Ulcerative Colitis | In clinical trials, it has shown a significant reduction in the number of new or enlarging T2 lesions and gadolinium-enhancing MRI lesions in patients with relapsing multiple sclerosis compared to interferon beta-1a.[5][6] |
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for key experiments relevant to the evaluation of this compound and its alternatives.
S1P Receptor Binding Assay
This assay is crucial for determining the affinity and selectivity of a compound for different S1P receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of the test compound to S1P receptors (S1P1-5).
-
Methodology: A competitive radioligand binding assay is commonly employed.
-
Membrane Preparation: Cell membranes expressing the specific human S1P receptor subtype are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, at a pH of 7.5.
-
Competition Reaction: Receptor membranes are incubated with a known concentration of a radiolabeled S1P ligand (e.g., [³³P]S1P or [³H]-ozanimod) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
Lymphocyte Sequestration Assay (In Vivo)
This assay assesses the in vivo efficacy of S1PR modulators by measuring their primary pharmacodynamic effect: the reduction of peripheral blood lymphocytes.
-
Objective: To determine the effect of the test compound on the number of circulating lymphocytes in an animal model.
-
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or via another appropriate route at various doses.
-
Blood Sampling: Blood samples are collected at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
-
Lymphocyte Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.
-
Data Analysis: The percentage reduction in peripheral lymphocyte counts from baseline is calculated for each dose and time point.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for multiple sclerosis and is essential for evaluating the therapeutic potential of immunomodulatory drugs like S1PR modulators.[7]
-
Objective: To assess the prophylactic and therapeutic efficacy of the test compound in preventing or treating EAE.
-
Methodology:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by immunization with a myelin-derived peptide (e.g., MOG₃₅₋₅₅ or PLP₁₃₉₋₁₅₁) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[7][8]
-
Treatment Regimen:
-
Prophylactic: The test compound is administered daily starting from the day of immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of EAE.
-
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Data Analysis: The mean clinical score, disease incidence, and day of onset are compared between treated and vehicle control groups. Histological scores for inflammation and demyelination are also compared.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of S1PR modulators and a typical experimental workflow for their evaluation.
Caption: S1PR Modulator Signaling Pathway.
Caption: Preclinical Evaluation Workflow for S1PR Modulators.
Caption: Logical Relationship of N-5984 HCl to Alternatives.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. neurology.org [neurology.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Beta-3 Adrenergic Agonists and Alternative Therapies for Metabolic Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of the therapeutic principles underlying beta-3 adrenergic receptor agonism by comparing the well-documented compound, Mirabegron, with leading alternative drug classes for the treatment of obesity and type 2 diabetes. This analysis is based on publicly available experimental data in the absence of published findings for N-5984 hydrochloride.
This guide delves into the mechanisms of action, quantitative performance in preclinical and clinical settings, and detailed experimental protocols for the beta-3 adrenergic agonist Mirabegron, the GLP-1 receptor agonists Semaglutide and Liraglutide, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
Introduction to Therapeutic Strategies
The management of obesity and type 2 diabetes is a critical area of pharmacological research. Various therapeutic strategies have emerged, targeting different physiological pathways to improve metabolic health. Beta-3 adrenergic receptor agonists were initially explored for their potential to stimulate thermogenesis in adipose tissue.[1] Concurrently, incretin-based therapies, such as GLP-1 receptor agonists, and renal glucose transport inhibitors, like SGLT2 inhibitors, have demonstrated significant efficacy in glycemic control and weight management. This guide provides a comparative framework for these distinct approaches.
Mechanism of Action
The therapeutic agents discussed herein operate through distinct signaling pathways to exert their metabolic effects.
Mirabegron , a selective beta-3 adrenergic receptor agonist, primarily targets the beta-3 adrenergic receptors in various tissues, including the detrusor muscle of the bladder and adipose tissue.[2][3][4] Activation of these receptors in adipocytes is thought to stimulate lipolysis and thermogenesis, potentially leading to increased energy expenditure.[5] In the bladder, this activation leads to smooth muscle relaxation.[2][3]
GLP-1 Receptor Agonists (Semaglutide and Liraglutide) mimic the action of the endogenous incretin hormone, glucagon-like peptide-1 (GLP-1).[6][7] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and act on the central nervous system to promote satiety and reduce appetite.[8][9][10]
SGLT2 Inhibitors act in the proximal tubules of the kidneys to block the reabsorption of glucose, leading to its excretion in the urine.[11] This mechanism of action is independent of insulin secretion or sensitivity and contributes to lower blood glucose levels and caloric loss.
Signaling Pathway and Experimental Workflow Diagrams
Comparative Performance Data
The following tables summarize the quantitative data from in vitro, preclinical, and clinical studies for each drug class.
In Vitro Potency
| Compound | Target | Assay | EC50 (nM) | Source |
| Mirabegron | Human Beta-3 Adrenergic Receptor | cAMP accumulation in CHO cells | 10.0 - 22.4 | [2][12] |
| Vibegron (another Beta-3 agonist) | Human Beta-3 Adrenergic Receptor | cAMP accumulation in CHO cells | 2.13 | [12] |
Note: Direct EC50 values for GLP-1 receptor agonists and SGLT2 inhibitors are less relevant for a direct comparison of potency in the same manner as receptor agonists, as their primary mechanisms are not based on activating a single receptor to the same downstream effect.
Preclinical Efficacy in Animal Models of Obesity
| Compound | Animal Model | Dose | Duration | Key Findings | Source |
| Mirabegron | High-Fat Diet-Induced Obese Mice | 2 mg/kg/day | 3 weeks | Reduced body weight and adiposity, improved glucose tolerance and insulin sensitivity. | [13][14] |
| Mirabegron | High-Fat Diet-Induced Obese Mice | 10 mg/kg/day | 2 weeks | Increased energy expenditure, decreased adiposity, and improved insulin sensitivity.[5] | [5] |
| Semaglutide | Rodents and non-human primates | Not specified | Not specified | Lowered blood glucose, reduced body weight, and preserved β-cells.[15] | [15] |
Clinical Efficacy in Weight Management
| Drug | Trial | Patient Population | Dose | Duration (weeks) | Mean Weight Loss (%) | Source |
| Mirabegron | Clinical Study | Healthy young women | 100 mg/day | 4 | No significant change in weight.[1] | [1] |
| Mirabegron | Clinical Study | Obese, insulin-resistant humans | 50 mg/day | 12 | No significant change in body weight, but improved glucose homeostasis.[16] | [16] |
| Semaglutide | STEP 1 | Overweight/Obese adults | 2.4 mg/week | 68 | 14.9 | [17] |
| Semaglutide | SELECT | Overweight/Obese adults with CVD | 2.4 mg/week | 208 | 10.2 | [18][19] |
| Liraglutide | SCALE Obesity and Prediabetes | Overweight/Obese adults | 3.0 mg/day | 56 | 8.0 | [20] |
| Liraglutide | SCALE Diabetes | Overweight/Obese adults with T2D | 3.0 mg/day | 56 | 5.9 | [21] |
| SGLT2 Inhibitors (various) | Meta-analysis | Adults with T2D | Varies | Varies | -2.73 kg (absolute) | [22] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of research findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Beta-3 Adrenergic Receptor Activation Assay
Objective: To determine the potency (EC50) and efficacy of a test compound in activating the human beta-3 adrenergic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human beta-3 adrenergic receptor are cultured in appropriate media until they reach 80-90% confluency.
-
Compound Preparation: The test compound (e.g., Mirabegron) and a reference agonist (e.g., isoproterenol) are serially diluted to a range of concentrations.
-
Cell Treatment: Cells are incubated with the various concentrations of the test compound or reference agonist for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are quantified using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curve is generated by plotting the cAMP levels against the logarithm of the compound concentration. The EC50 value is calculated using non-linear regression analysis.[12]
In Vivo Assessment of Metabolic Effects in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of a test compound on body weight, adiposity, and glucose metabolism in a preclinical model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 6-10 weeks to induce obesity.
-
Compound Administration: The test compound (e.g., Mirabegron at 2 mg/kg body weight) or a vehicle control is administered daily via oral gavage or continuously via osmotic pumps for a duration of 3-4 weeks.[13][14]
-
Metabolic Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Glucose and Insulin Tolerance Tests: At the end of the treatment period, oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and various tissues (e.g., adipose tissue, liver, skeletal muscle) are collected, weighed, and processed for histological analysis (e.g., H&E staining) and gene expression analysis (e.g., qPCR for UCP1).[13][14]
Human Clinical Trial for Weight Management
Objective: To assess the efficacy and safety of a test compound for weight loss in a population of individuals with overweight or obesity.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial is conducted.
-
Participant Recruitment: Participants meeting specific inclusion criteria (e.g., BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity) are enrolled.
-
Intervention: Participants are randomized to receive either the test compound (e.g., Semaglutide 2.4 mg once weekly) or a matching placebo, in addition to lifestyle intervention (diet and physical activity counseling).[17]
-
Dose Escalation: For some medications like Semaglutide, a dose-escalation schedule is followed over several weeks to improve tolerability.[17]
-
Efficacy Endpoints: The primary endpoint is typically the percentage change in body weight from baseline to the end of the treatment period (e.g., 68 weeks). Secondary endpoints may include the proportion of participants achieving ≥5% or ≥10% weight loss, and changes in cardiometabolic risk factors.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
Conclusion
This comparative guide highlights the distinct and shared attributes of beta-3 adrenergic agonists and other major drug classes in the context of metabolic disease. While the initial promise of beta-3 adrenergic agonists for significant weight loss in humans has not been fully realized in clinical trials to date, compounds like Mirabegron have demonstrated positive effects on glucose homeostasis and have provided valuable insights into the role of brown and beige adipose tissue in human metabolism.[5][16] In contrast, GLP-1 receptor agonists have emerged as highly effective therapies for both glycemic control and weight reduction, with robust clinical data supporting their use.[17][20] SGLT2 inhibitors offer a unique insulin-independent mechanism for glucose lowering with a modest weight loss benefit.[22]
The data and protocols presented herein provide a foundation for researchers and drug development professionals to objectively evaluate these different therapeutic strategies and to inform the design of future studies aimed at developing novel and more effective treatments for obesity and type 2 diabetes.
References
- 1. blog.profil.com [blog.profil.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Semaglutide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. skinlogic.org [skinlogic.org]
- 9. news-medical.net [news-medical.net]
- 10. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semaglutide from Bench to Bedside: The Experimental Journey Towards a Transformative Therapy for Diabetes, Obesity and Metabolic Liver Disorders | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 16. JCI - The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans [jci.org]
- 17. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. easo.org [easo.org]
- 20. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
- 22. hcplive.com [hcplive.com]
N-5984 Hydrochloride: A Potent Positive Control for Beta-2 Adrenergic Receptor Activation Studies
For researchers in pharmacology and drug development, the use of a reliable positive control is fundamental to ensuring the validity of experimental results. In the context of beta-2 adrenergic receptor (β2AR) activation studies, N-5984 hydrochloride, also known as KRP-204, serves as a valuable tool. This guide provides a comprehensive comparison of this compound with other commonly used β2AR agonists, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate positive control for their specific needs.
This compound is a selective β2AR agonist. Its primary mechanism of action involves binding to the β2AR, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.
Comparison with Alternative Positive Controls
In β2AR research, several compounds are frequently employed as positive controls. The most common alternatives to this compound include the non-selective beta-adrenergic agonist Isoproterenol and the selective β2AR agonist Salbutamol (also known as Albuterol). The choice of a positive control often depends on the specific experimental goals, such as desired potency, selectivity, and duration of action.
| Compound | Target(s) | Potency (cAMP Production) | Key Characteristics |
| This compound (KRP-204) | Selective β2AR Agonist | High | Potent activator of the β2AR signaling pathway. |
| Isoproterenol | Non-selective β-adrenergic agonist (β1 and β2) | High | Potent activator of both β1 and β2 adrenergic receptors, may have cardiovascular effects in vivo. |
| Salbutamol (Albuterol) | Selective β2AR Agonist | Moderate | Widely used in clinical settings for asthma treatment, exhibits selectivity for β2AR over β1AR. |
Experimental Data and Methodologies
The efficacy of β2AR agonists is typically quantified by measuring the increase in intracellular cAMP levels in cells expressing the receptor. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different agonists, with a lower EC50 value indicating higher potency.
Experimental Protocol: In Vitro cAMP Assay
This protocol outlines a typical experiment to determine the potency of this compound and other β2AR agonists in stimulating cAMP production in a cell-based assay.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2AR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Treatment:
-
On the day of the experiment, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with varying concentrations of this compound, Isoproterenol, or Salbutamol (typically ranging from 1 pM to 100 µM) in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation. The incubation is carried out for 15 minutes at 37°C.
3. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a competitive immunoassay or a bioluminescence-based assay.
4. Data Analysis:
-
The raw data (e.g., luminescence or fluorescence intensity) is converted to cAMP concentrations using a standard curve.
-
The dose-response curves for each compound are plotted, and the EC50 values are calculated using a non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2AR signaling pathway and the general workflow of a cAMP assay used to evaluate the activity of agonists like this compound.
Conclusion
This compound is a potent and selective β2AR agonist, making it an excellent positive control for in vitro experiments investigating the activation of this receptor and its downstream signaling pathways. Its high potency allows for the use of low concentrations to elicit a robust and reproducible response. When selecting a positive control, researchers should consider the specific requirements of their assay, including the desired level of selectivity and potency, to ensure the generation of reliable and meaningful data. The provided experimental protocol and workflow diagrams offer a foundational framework for the effective use of this compound in β2AR research.
Benchmarking N-5984 Hydrochloride: A Comparative Analysis Against Standard Beta-3 Adrenergic Agonists
For Immediate Release
This guide provides a comprehensive benchmarking analysis of N-5984 hydrochloride (also known as KRP-204), a potent and selective beta-3 adrenergic receptor agonist. The content herein is intended for researchers, scientists, and drug development professionals, offering a comparative overview against standard treatments, supported by available data. N-5984 was under development for the treatment of type 2 diabetes, obesity, and overactive bladder; however, its development has been discontinued. This guide will compare its known characteristics with those of approved beta-3 adrenergic agonists, Mirabegron and Vibegron, which are current standard treatments for overactive bladder.
Introduction to Beta-3 Adrenergic Receptor Agonists
Beta-3 adrenergic receptors are predominantly found in adipose tissue and the detrusor muscle of the bladder. Agonists of this receptor promote the relaxation of the bladder's detrusor muscle and have been explored for their potential to increase lipolysis and glucose uptake. While the therapeutic potential of beta-3 agonists in metabolic diseases has been extensively studied, their primary clinical application to date is in the management of overactive bladder.
Comparative Analysis of Pharmacological Properties
A direct quantitative comparison of this compound with Mirabegron and Vibegron is challenging due to the limited publicly available preclinical data for N-5984. However, based on its classification as a potent beta-3 adrenergic receptor agonist, we can infer its intended mechanism and create a comparative framework.
| Parameter | This compound (KRP-204) | Mirabegron | Vibegron |
| Mechanism of Action | Selective Beta-3 Adrenergic Receptor Agonist | Potent and Selective Beta-3 Adrenergic Receptor Agonist[1] | Potent and Selective Beta-3 Adrenergic Receptor Agonist[2] |
| Approved Indications | Development Discontinued (Formerly for Type 2 Diabetes, Obesity, Overactive Bladder) | Overactive Bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][3] | Overactive Bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2][4] |
| Potency (EC50/Ki) | Data not publicly available | Data not publicly available in provided search results | Data not publicly available in provided search results |
| Selectivity | Selective for Beta-3 Adrenergic Receptor | Very low intrinsic activity for cloned human β1-AR and β2-AR.[5] | Selectivity for beta-3 adrenergic receptors is >9000 times higher than for β1AR or β2AR.[2] |
| Bioavailability | Data not publicly available | 29% (25 mg dose) to 35% (50 mg dose)[1] | Data not publicly available in provided search results |
| Protein Binding | Data not publicly available | ~71%[6] | ~50%[7] |
| Metabolism | Data not publicly available | Liver (CYP2D6 and CYP3A4)[3] | Primarily by CYP3A4 (minor role)[2] |
| Elimination Half-life | Data not publicly available | Approximately 50 hours[3] | Approximately 30.8 hours[7] |
Signaling Pathway and Experimental Workflow
The activation of the beta-3 adrenergic receptor by an agonist like this compound initiates a downstream signaling cascade, leading to the relaxation of the detrusor muscle. A typical experimental workflow to characterize such a compound is also outlined.
Figure 1: Simplified signaling pathway of a beta-3 adrenergic agonist.
Figure 2: General experimental workflow for beta-3 agonist development.
Experimental Protocols
Detailed experimental protocols for the characterization of a beta-3 adrenergic agonist would typically include the following key assays. While specific protocols for this compound are not publicly available, the methodologies below represent standard industry practices.
1. Radioligand Binding Assays for Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of the test compound for human beta-1, beta-2, and beta-3 adrenergic receptors.
-
Methodology:
-
Cell membranes expressing the recombinant human beta-1, beta-2, or beta-3 adrenergic receptor are prepared.
-
A constant concentration of a specific radioligand (e.g., [³H]-dihydroalprenolol for beta-1 and beta-2, or [¹²⁵I]-cyanopindolol for beta-3) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assay for Agonist Potency (EC50)
-
Objective: To determine the potency of the test compound in activating the beta-3 adrenergic receptor and its functional selectivity.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human beta-3 adrenergic receptor are cultured.
-
The cells are incubated with various concentrations of the test compound (this compound).
-
Following incubation, the cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.
-
Similar assays are conducted on cells expressing beta-1 and beta-2 receptors to assess functional selectivity.
-
Conclusion
This compound (KRP-204) is a selective beta-3 adrenergic receptor agonist whose development was discontinued. While specific preclinical and clinical data are not widely available, its mechanism of action is understood to be similar to that of approved beta-3 agonists like Mirabegron and Vibegron. These approved therapies for overactive bladder serve as the current benchmarks in this class. The provided comparative framework and standard experimental protocols offer a basis for understanding the pharmacological profile of this compound and for the evaluation of future compounds targeting the beta-3 adrenergic receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mirabegron - Wikipedia [en.wikipedia.org]
- 4. Vibegron | C26H28N4O3 | CID 44472635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 6. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemtesa (vibegron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Independent Verification of KRP-204's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KRP-204's mechanism of action with alternative sphingosine-1-phosphate (S1P) receptor modulators. The information is supported by experimental data from independent studies to facilitate informed decisions in research and development.
KRP-204 is a next-generation sphingosine-1-phosphate (S1P) receptor modulator. Its primary mechanism of action involves high-affinity binding to the S1P receptor subtype 1 (S1P1), acting as a functional antagonist. This modulation leads to the internalization and degradation of the S1P1 receptor on lymphocytes, preventing their egress from lymph nodes. The resulting sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation, a key process in various autoimmune diseases. Like some other S1P modulators, KRP-204 is a prodrug that requires phosphorylation in vivo to its active form, KRP-204-phosphate (KRP-203-p), to exert its pharmacological effects.
Comparative Analysis of S1P Receptor Modulators
To independently verify the mechanism and performance of KRP-204, it is essential to compare its binding affinity and functional potency with other well-characterized S1P receptor modulators. The following tables summarize key quantitative data from head-to-head comparative studies.
Table 1: Comparative Binding Affinity (Ki) of S1P Receptor Modulators at S1P1 and S1P5
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) |
| KRP-203-p | 0.26 ± 0.0 | 0.69 ± 0.19 |
| Fingolimod-p | 0.3 ± 0.02 | 1.15 ± 0.14 |
| Ozanimod | 0.43 ± 0.02 | 27.4 ± 1.1 |
| Siponimod | 0.95 ± 0.06 | 1.13 ± 0.1 |
| Ponesimod | 1.1 ± 0.08 | 12.3 ± 1.2 |
Data from Selkirk et al., 2022. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50) and Intrinsic Activity (IA) across S1P Receptor Subtypes
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| EC50 (nM) / IA (%) | EC50 (nM) / IA (%) | EC50 (nM) / IA (%) | EC50 (nM) / IA (%) | EC50 (nM) / IA (%) | |
| KRP-203-p | 0.26 / 85.7 | >10000 / NR | 3.17 / 25.7 | 3.13 / 56.3 | 0.69 / 45.8 |
| Fingolimod-p | 0.3 / 102 | >10000 / NR | 1.11 / 100 | 0.94 / 85.3 | 1.15 / 102 |
| Ozanimod | 0.27 / 94.6 | >10000 / NR | >10000 / NR | >10000 / NR | 3.39 / 83.1 |
| Siponimod | 0.49 / 94.7 | >10000 / NR | >10000 / NR | >10000 / NR | 0.38 / 101 |
| Ponesimod | 0.77 / 94.6 | >10000 / NR | 89.52 / 104 | >10000 / NR | 10.3 / 93.3 |
Data from Selkirk et al., 2022. EC50 is the concentration for half-maximal response; lower values indicate higher potency. IA is the intrinsic activity relative to the endogenous ligand S1P. NR indicates no response.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the comparative data, this section provides diagrams of the relevant signaling pathway and a typical experimental workflow.
S1P1 Receptor Downstream Signaling Pathway
Activation of the S1P1 receptor by an agonist like KRP-204-p primarily couples to the Gi family of G proteins. This initiates a signaling cascade that includes the activation of the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival and proliferation. Concurrently, agonist binding leads to the recruitment of β-arrestin, which promotes receptor internalization and functional antagonism, the key therapeutic mechanism for lymphocyte sequestration.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow illustrates the steps involved in a competitive radioligand binding assay, a standard method to determine the binding affinity (Ki) of a test compound.
Detailed Experimental Protocols
Radioligand Displacement Binding Assay for S1P Receptors
This protocol is adapted from methodologies used in comparative studies of S1P receptor modulators.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the S1P receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human S1P receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]-ozanimod).
-
Unlabeled test compounds (e.g., KRP-204-p) and a known high-affinity ligand for determining non-specific binding.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.
-
Wash Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds in DMSO, followed by dilution in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., 3 nM for S1P1), and varying concentrations of the unlabeled test compound.
-
Initiation of Binding: Add the prepared cell membranes (e.g., 5 µg protein/well) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional agonism of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a specific S1P receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human S1P receptor subtype of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS for determining non-specific binding.
-
GDP.
-
Test compounds (e.g., KRP-204-p).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compounds in the assay buffer. Prepare the cell membranes in the assay buffer containing GDP (e.g., 30 µM).
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and [³⁵S]GTPγS (e.g., 0.3 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter mats, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The intrinsic activity is calculated as the Emax of the test compound relative to the Emax of the endogenous ligand, S1P.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of N-5984 Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-5984 hydrochloride, a research compound that requires careful management due to its chemical properties. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to minimize risk through a hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE). When it comes to disposal, the key tenets are segregation, proper containment and labeling, and adherence to local and institutional regulations.
A critical first step in handling any chemical is to consult its Safety Data Sheet (SDS). While the SDS for this compound may not provide explicit disposal instructions, it offers vital information regarding its physical and chemical properties, stability, and hazardous decomposition products, which can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas under fire conditions.[1]
Quantitative Data for Disposal Parameters
In the absence of specific disposal data for this compound, the following table provides general quantitative parameters for the key disposal methods discussed in this guide. These values are based on established protocols for similar chemical classes.
| Parameter | Value | Disposal Method | Source(s) |
| Neutralization | |||
| Target pH | 6.0 - 8.0 | Neutralization | [2] |
| Acid Concentration for Dilution | < 10% | Neutralization | |
| Incineration | |||
| Primary Chamber Temperature | 800 - 900 °C | Incineration | [3] |
| Secondary Chamber Temperature | > 1200 °C | Incineration | [4] |
| Residence Time in Secondary Chamber | > 2 seconds | Incineration | [3] |
Experimental Protocols for Disposal
The proper disposal of this compound should be approached with a clear, methodical protocol. The following sections detail the step-by-step procedures for two primary disposal pathways: neutralization for aqueous solutions and incineration for solid waste.
Protocol 1: Neutralization of Aqueous Solutions of this compound
This protocol is suitable for dilute aqueous solutions of this compound. The objective is to neutralize the acidic nature of the hydrochloride salt before final disposal.
Materials:
-
Dilute aqueous solution of this compound
-
Sodium bicarbonate (baking soda) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stir plate and stir bar
-
Labeled waste container
Procedure:
-
Dilution: Ensure the concentration of the this compound solution is low. If necessary, dilute the solution by slowly adding it to a larger volume of cold water in a suitable container. This should be done in a well-ventilated area or fume hood.
-
Neutralization: Place the container with the diluted solution on a stir plate and begin gentle stirring. Slowly add a weak base, such as sodium bicarbonate, in small increments.[5]
-
Monitoring pH: After each addition of the base, monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.[2] The cessation of fizzing can also indicate the completion of the reaction.[5]
-
Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name, concentration, and date.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations.[2]
Protocol 2: Incineration of Solid this compound
Incineration is the preferred method for the disposal of solid this compound and concentrated solutions. This process ensures the complete destruction of the organic compound.
Procedure:
-
Packaging: Place the solid this compound in a well-sealed, combustible container. Ensure the container is compatible with the chemical and clearly labeled with its contents.
-
Segregation: Store the packaged waste in a designated, secure area for chemical waste, segregated from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company that operates a high-temperature incineration facility.
-
Incineration Parameters: The incineration should be carried out at a facility capable of meeting the temperature and residence time requirements for the complete destruction of nitrogen-containing organic compounds. This typically involves a two-stage combustion process with a primary chamber operating at 800-900°C and a secondary chamber at over 1200°C with a residence time of at least two seconds to ensure the breakdown of hazardous components and to control the emission of pollutants like NOx.[3][4]
Visualizing the Disposal Workflow
To further clarify the decision-making process and the procedural flow for the proper disposal of this compound, the following diagrams have been created using the DOT language.
Caption: Decision workflow for this compound disposal.
Caption: High-level overview of the incineration process.
By following these detailed procedures and understanding the underlying principles of chemical safety, researchers can ensure the responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N-5984 hydrochloride
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-5984 hydrochloride. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Specification |
| Respiratory Protection | Where risk assessment deems necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143). If the respirator is the sole means of protection, a full-face supplied air respirator is required. Respirators must be NIOSH (US) or CEN (EU) approved.[1] |
| Hand Protection | Chemical-resistant gloves compliant with EU Directive 89/686/EEC and the EN 374 standard are mandatory.[1] |
| Eye Protection | Safety glasses are required to protect against dust particles and splashes.[1] |
| Skin and Body Protection | Body protection should be selected based on the amount and concentration of the substance being handled at the workplace.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound, which is a powder, from receipt to disposal.[1]
-
Preparation :
-
Ensure that an appropriate, certified fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Put on all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Storage :
-
Hygiene :
-
Wash hands thoroughly before breaks and immediately after handling the product.[1]
-
Disposal Plan
Contaminated materials and waste should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all waste materials (e.g., contaminated gloves, weighing paper, empty containers) in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Follow all institutional and regulatory guidelines for chemical waste disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
